Technical Documentation Center

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol
  • CAS: 156817-68-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol

Abstract This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol, a heterocyclic scaffold of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The guide elucidates a two-stage synthetic strategy, commencing with the construction of the aromatic imidazo[1,2-a]pyridin-8-ol core, followed by the selective catalytic hydrogenation of the pyridine ring. The rationale behind key experimental choices, detailed step-by-step protocols, and visual representations of the synthetic pathway are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this scaffold have been reported to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory properties, among others.[3][4] The partially saturated derivative, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol, introduces a chiral center and a three-dimensional architecture, which can be pivotal for enhancing binding affinity and selectivity to specific biological targets. This guide focuses on a logical and efficient pathway to access this valuable synthetic building block.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol, suggests a two-step approach. The primary disconnection is the reduction of the pyridine ring, leading back to the aromatic precursor, imidazo[1,2-a]pyridin-8-ol. This precursor can then be disconnected at the imidazole ring, leading to the key starting materials: 2-amino-3-hydroxypyridine and a suitable two-carbon electrophile.

Based on this analysis, the proposed forward synthesis is as follows:

  • Step 1: Synthesis of the Imidazo[1,2-a]pyridin-8-ol Core. This is achieved through the cyclocondensation of 2-amino-3-hydroxypyridine with an appropriate α-halocarbonyl compound. To facilitate purification and subsequent reactions, a derivative such as ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is synthesized.

  • Step 2: Selective Reduction of the Pyridine Ring. The aromatic precursor is then subjected to catalytic hydrogenation to selectively reduce the pyridine moiety, yielding the desired 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol. A critical consideration in this step is the preservation of the C8-hydroxyl group.

The overall synthetic pathway is illustrated in the following diagram:

Synthesis_Pathway cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Pyridine Ring Reduction 2-amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine Imidazopyridinol_ester Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate 2-amino-3-hydroxypyridine:e->Imidazopyridinol_ester:w Cyclocondensation Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate:e->Imidazopyridinol_ester:w Tetrahydropyridinol_ester Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol-2-carboxylate Imidazopyridinol_ester:e->Tetrahydropyridinol_ester:w Catalytic Hydrogenation (e.g., PtO2, H2) Target_Molecule 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol Tetrahydropyridinol_ester:e->Target_Molecule:w Hydrolysis/Decarboxylation

Caption: Proposed two-step synthesis of the target molecule.

In-Depth Discussion of Synthetic Steps and Mechanistic Insights

Step 1: Synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate

The formation of the imidazo[1,2-a]pyridine core is a well-established synthetic transformation, often achieved via the Tschitschibabin reaction. In this case, we adapt the procedure described by Grošelj et al. for the synthesis of 8-hydroxy-substituted derivatives.[5]

The reaction proceeds via the initial nucleophilic attack of the endocyclic pyridine nitrogen of 2-amino-3-hydroxypyridine onto the electrophilic carbon of ethyl bromopyruvate. This is followed by an intramolecular cyclization involving the exocyclic amino group, which attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.

Causality Behind Experimental Choices:

  • Starting Material: 2-Amino-3-hydroxypyridine is the logical precursor as it contains the necessary functionalities in the correct positions for the desired annulation.[6]

  • Reagent: Ethyl bromopyruvate is chosen as the C2-synthon. The ethyl ester functionality serves as a convenient handle for purification via chromatography and can be later hydrolyzed if the parent compound is desired.

  • Solvent and Conditions: The reaction is typically carried out in a polar solvent like ethanol or methanol to facilitate the dissolution of the starting materials. Microwave irradiation can be employed to accelerate the reaction, as demonstrated in the literature for similar cyclizations.[5]

Step 2: Catalytic Hydrogenation to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol

The reduction of the pyridine ring in the presence of a hydroxyl group can be challenging.[7] Direct hydrogenation may lead to the hydrogenolysis of the C-O bond. To circumvent this, two main strategies can be considered:

  • Direct Hydrogenation under Controlled Conditions: The use of specific catalysts and conditions can favor the reduction of the pyridine ring while preserving the hydroxyl group. Platinum-based catalysts, such as platinum(IV) oxide (PtO₂), in an acidic medium like acetic acid, have been shown to be effective for the hydrogenation of substituted pyridines.[8][9]

  • Protecting Group Strategy: The hydroxyl group can be protected prior to hydrogenation. A benzyl ether is a suitable protecting group as it can be cleaved under the same catalytic hydrogenation conditions used for the pyridine ring reduction. This strategy involves an additional protection and deprotection step but can offer higher yields and cleaner reactions. The benzylation of ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate has been reported.[5]

Causality Behind Experimental Choices:

  • Catalyst: Platinum(IV) oxide (Adams' catalyst) is a powerful catalyst for the hydrogenation of aromatic rings. Rhodium on carbon (Rh/C) is another effective catalyst for pyridine reduction and can sometimes offer better selectivity.[10]

  • Solvent: Acetic acid is often used as the solvent for pyridine hydrogenation as it protonates the pyridine nitrogen, activating the ring towards reduction.

  • Pressure and Temperature: These reactions are typically carried out under a hydrogen atmosphere at elevated pressures (e.g., 50-70 bar) and at room temperature or with gentle heating to ensure complete reduction.[9]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate

This protocol is adapted from the work of Grošelj et al.[5]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-3-hydroxypyridine110.110.55 g5
Ethyl bromopyruvate195.020.975 g5
1,2-Dimethoxyethane (DME)-25 mL-
Ethanol (EtOH)-2 mL-
Ethyl acetate-As needed-
Petroleum ether-As needed-

Procedure:

  • To a suspension of 2-amino-3-hydroxypyridine (0.55 g, 5 mmol) in 1,2-dimethoxyethane (25 mL) in a round-bottom flask, add ethyl bromopyruvate (0.975 g, 5 mmol) at room temperature.

  • Stir the reaction mixture at room temperature for 18 hours. During this time, a precipitate of the intermediate, 2-(ethoxycarbonyl)-2,8-dihydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium bromide, will form.

  • Collect the precipitate by filtration.

  • Suspend the collected intermediate (0.153 g, 0.5 mmol) in ethanol (2 mL) in a microwave-safe vessel.

  • Irradiate the suspension in a laboratory microwave reactor at 120 °C (300 W) for 30 minutes.

  • After cooling, evaporate the volatile components in vacuo.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and ethanol as the eluent to afford the desired product.

Protocol 2: Catalytic Hydrogenation of Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate

This is a general protocol based on established methods for pyridine hydrogenation.[8][9]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate206.201.03 g (5 mmol)From Protocol 1
Platinum(IV) oxide (PtO₂)227.0850 mgAdams' catalyst
Glacial Acetic Acid-25 mLSolvent
Hydrogen (H₂)2.0250-70 barHigh-pressure gas

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (1.03 g, 5 mmol) in glacial acetic acid (25 mL).

  • Carefully add platinum(IV) oxide (50 mg) to the solution.

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50-70 bar.

  • Stir the reaction mixture at room temperature for 24-48 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional acetic acid.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol-2-carboxylate.

  • Further purification can be achieved by column chromatography.

Note on Decarboxylation: If the final target is 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol without the C2-ester, a subsequent hydrolysis and potential decarboxylation step would be required. This can typically be achieved by heating the ester with aqueous acid or base.

Visual Schematics of Key Processes

Mechanism of Imidazole Ring Formation

Caption: Mechanism of the cyclocondensation reaction.

Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.

Conclusion

This technical guide outlines a well-reasoned and experimentally supported synthetic pathway for 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol. The two-stage approach, involving an initial cyclocondensation to form the aromatic core followed by a selective catalytic hydrogenation, provides a reliable route to this valuable heterocyclic compound. The provided protocols, grounded in established literature, offer a solid foundation for researchers to successfully synthesize this molecule and its derivatives for further investigation in drug discovery and development programs.

References

  • Gámez-Montaño, R., et al. (2019). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 24(23), 4258. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. [Link]

  • Mohamed, A. H., & Masurier, N. (2023). Recent advances in aza Friedel-Crafts reaction: Strategies for achiral and stereoselective synthesis. Organic Chemistry Frontiers, 10(7), 1847-1866. [Link]

  • Dutta, U., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5539-5546. [Link]

  • Guchhait, S. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 5(55), 44344-44389. [Link]

  • de Paiva, G. C., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 6(51), 35071-35098. [Link]

  • Singh, P., et al. (2018). Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone derivatives and their antibacterial activity. ResearchGate. [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, 75(6), 1355-1370. [Link]

  • CN109535071B. (2020). 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1809-1811. [Link]

  • Freifelder, M., et al. (1961). Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst. The Journal of Organic Chemistry, 26(10), 3805-3808. [Link]

  • Wang, X., et al. (2021). Design and synthesis of novel 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin derivatives as potent VCP/p97 inhibitors for the treatment of acute myeloid leukemia. Drug Design, Development and Therapy, 15, 2453-2468. [Link]

  • Kavitha, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38241-38253. [Link]

  • Jones, A. M., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 503-508. [Link]

  • Asghariganjeh, M. R., et al. (2021). Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction. Molecular Diversity, 25(1), 509-516. [Link]

  • Khan, I., et al. (2022). Benzimidazoles and Imidazo[1,2-a]pyridines: Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]

  • US3408354A. (1968). Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
  • Rentería-Gómez, Á., et al. (2018). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 10(1), 28. [Link]

Sources

Exploratory

Elucidating the Mechanism of Action for Novel 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Derivatives: A Technical Guide

Executive Summary The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has given rise to a diverse array of biologically active molecules. While the specific mechanism of acti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has given rise to a diverse array of biologically active molecules. While the specific mechanism of action for 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol is not yet defined in the scientific literature, the documented activities of its close analogs provide a compelling rationale for its investigation and a strategic roadmap for elucidating its molecular function. Derivatives of this core structure have demonstrated potent activities, including antifungal, antibacterial, anti-inflammatory, and targeted inhibition of key enzymes in human disease.[1][2][3][4]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the mechanism of action of novel compounds such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol. We will leverage the existing knowledge of related compounds to generate testable hypotheses and detail a phased experimental approach, from broad phenotypic screening to specific target validation and pathway analysis. This document serves as a practical blueprint for transforming a novel chemical entity into a well-characterized pharmacological agent.

Hypothesis Generation from a Privileged Scaffold

The therapeutic potential of the tetrahydroimidazo[1,2-a]pyridine core is evident from the diverse biological targets of its derivatives. Understanding these established activities is the cornerstone of designing an efficient investigation into a new analog like the -8-ol variant. The introduction of a hydroxyl group at the 8-position can significantly alter the compound's hydrogen bonding capacity, polarity, and overall conformation, potentially leading to novel target interactions or a modified affinity for known targets.

A survey of the literature reveals several key therapeutic areas and molecular targets associated with this scaffold and related structures:

Derivative ClassReported Biological ActivityMolecular Target/Pathway
Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazidesAntifungal (potent against Candida species)Selective, but specific target not yet elucidated[1][5]
Tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivativesInhibition of Heparanase-1 (HPSE1)HPSE1 enzyme, potential for treating proteinuric diseases[3]
Tetrahydroimidazo[1,2-a]pyrazine derivativesInhibition of Transient Receptor Potential Canonical 5 (TRPC5)TRPC5 ion channel, potential for hypertension-induced renal injury[6]
8-Morpholinoimidazo[1,2-a]pyrazine derivativesInhibition of PI3KαPI3K-Akt-mTOR signaling pathway, relevant to oncology[7]
Tetrahydroimidazo[1,2-a]pyrimidine carbohydrazide derivativesAntibacterial (Gram-positive and Gram-negative)Not specified[2]

Based on this precedent, we can formulate several primary hypotheses for the mechanism of action of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol:

  • Hypothesis 1 (Oncology): The compound may act as a kinase inhibitor, targeting the PI3K/AKT/mTOR pathway, a common target for related heterocyclic structures.[7]

  • Hypothesis 2 (Infectious Disease): The compound may possess antifungal or antibacterial properties, potentially through a novel mechanism that offers advantages over existing therapies.[1][2]

  • Hypothesis 3 (Nephrology/Inflammation): The compound could be an inhibitor of enzymes like Heparanase-1 or ion channels such as TRPC5, suggesting a role in treating kidney disease or inflammatory conditions.[3][6]

A Phased Approach to Mechanistic Elucidation

A systematic, multi-phased approach is critical to efficiently and accurately determine the mechanism of action. This workflow is designed to move from broad, unbiased screening to highly specific, hypothesis-driven experiments.

G A In Silico Docking (HPSE1, PI3K, TRPC5, etc.) D Affinity Chromatography / Chemical Proteomics A->D B Broad Phenotypic Screening (NCI-60, Antimicrobial Panels) B->D F CRISPR/Cas9 Screening B->F C Broad Target Screening (e.g., Kinase Panel) C->D E Cellular Thermal Shift Assay (CETSA) D->E G Biochemical Assays (IC50, Ki Determination) E->G H Signaling Pathway Analysis (Western Blot) G->H I Cellular Functional Assays (e.g., Apoptosis, Migration) H->I

Caption: Phased workflow for mechanism of action elucidation.

Phase 1: Broad-Based Phenotypic and Target Screening

The initial phase aims to cast a wide net to identify the primary biological effect of the compound without preconceived bias.

Experimental Protocol: Cancer Cell Line Cytotoxicity Screening (NCI-60)

  • Cell Plating: Seed human cancer cell lines from the NCI-60 panel into 96-well plates at their predetermined optimal densities and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol in DMSO. Create a series of 2X working solutions by serial dilution.

  • Treatment: Add an equal volume of the 2X working solutions to the cell plates, resulting in a final concentration range typically from 10 nM to 100 µM. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Viability Assay (Sulforhodamine B - SRB):

    • Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plates five times with tap water and allow them to air dry completely.

    • Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Read the absorbance at 510 nm on a microplate reader.

  • Data Analysis: Calculate the GI₅₀ (concentration causing 50% growth inhibition) for each cell line to identify sensitive cancer types.

Phase 2: Target Identification and Validation

If a significant "hit" is observed in Phase 1 (e.g., potent and selective cytotoxicity against leukemia cell lines), the next step is to pinpoint the molecular target responsible for this phenotype.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol assumes a candidate target (e.g., AKT1) has been identified through screening or in silico analysis.

  • Cell Culture and Lysis: Culture a sensitive cell line (e.g., an AML cell line) to high density. Harvest the cells, wash with PBS, and lyse them via freeze-thaw cycles in a suitable buffer to create a cell lysate.

  • Compound Treatment: Aliquot the cell lysate into PCR tubes. Treat the aliquots with either the test compound (e.g., at 10x the GI₅₀) or a vehicle control (DMSO). Incubate for 30 minutes at room temperature.

  • Thermal Challenge: Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes.

  • Separation of Soluble and Precipitated Proteins: Cool the tubes to room temperature, then centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Analysis: Carefully collect the supernatant (containing the soluble, non-denatured proteins) from each tube. Analyze the amount of the target protein (e.g., AKT1) remaining in the supernatant at each temperature using Western blotting or ELISA.

  • Interpretation: A ligand-bound protein is typically stabilized against thermal denaturation. The CETSA "melting curve" for the compound-treated sample will show a shift to higher temperatures compared to the vehicle control, confirming direct binding of the compound to the target protein in a complex biological matrix.

Phase 3: Detailed Mechanistic Characterization

With a validated target, the final phase involves characterizing the biochemical interaction and its downstream cellular consequences.

G PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation Compound 5,6,7,8-Tetrahydroimidazo [1,2-a]pyridin-8-ol Compound->AKT INHIBITS

Caption: Hypothetical inhibition of the AKT signaling pathway.

Experimental Protocol: Western Blot for AKT Pathway Inhibition

  • Cell Treatment: Seed a sensitive cancer cell line in 6-well plates. Once attached, starve the cells in a serum-free medium for 12-24 hours to reduce basal pathway activity.

  • Inhibition and Stimulation: Pre-treat the cells with various concentrations of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol (and a vehicle control) for 1-2 hours. Subsequently, stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6K, and anti-total-S6K. Use an antibody for a housekeeping protein like GAPDH or β-actin as a loading control.

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. A successful inhibitor of AKT will show a dose-dependent decrease in the phosphorylation of AKT and its downstream target S6K, without affecting the total protein levels.

Conclusion and Future Directions

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold represents a fertile ground for the discovery of new therapeutic agents. While the precise mechanism of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol remains to be discovered, the methodologies outlined in this guide provide a clear and robust path forward. By systematically progressing from broad phenotypic screening to specific target validation and detailed pathway analysis, researchers can effectively decode the compound's biological function. The insights gained will not only characterize this specific molecule but will also enrich our understanding of the structure-activity relationships that govern this valuable chemical class, paving the way for future rational drug design and development.

References

  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. PubMed. [Link]
  • Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. ResearchGate. [Link]
  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. ResearchGate. [Link]
  • Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor. PubMed. [Link]
  • Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats. PubMed. [Link]
  • From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one as a Novel Scaffold of Potent AKT1 Inhibitors for the Treatment of Acute Myeloid Leukemia. MDPI. [Link]
  • Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. PubMed. [Link]
  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. NIH. [Link]

Sources

Foundational

preliminary pharmacokinetic profile of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol

An In-Depth Technical Guide to the Preliminary Pharmacokinetic Profiling of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol Abstract The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a recurring motif in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary Pharmacokinetic Profiling of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol

Abstract

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antifungal and antiprotozoal effects.[1][2][3] The development of any such candidate into a viable therapeutic agent necessitates a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive framework for establishing the preliminary in vitro and in vivo pharmacokinetic characteristics of a key analogue, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol. We will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.

Introduction: The Imperative of Early Pharmacokinetic Assessment

The journey of a promising compound from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. Early and comprehensive assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore not merely a regulatory requirement but a cornerstone of efficient drug development. The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine nucleus, due to its versatile biological activity, presents a compelling case for such early-stage characterization.[1][2][3] This guide will delineate a logical and experimentally sound pathway for the preliminary pharmacokinetic profiling of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol, a representative member of this chemical class.

In Vitro ADME Profiling: Building a Predictive Foundation

In vitro assays are the vanguard of pharmacokinetic testing, offering a high-throughput and cost-effective means to predict a compound's in vivo behavior. These assays are designed to assess the fundamental physicochemical and biochemical properties that govern a drug's disposition.

Physicochemical Properties: Solubility and Permeability

A compound must be in solution to be absorbed and must be able to cross biological membranes to reach its site of action. Therefore, assessing aqueous solubility and membrane permeability are foundational first steps.

2.1.1. Aqueous Solubility

  • Rationale: Poor aqueous solubility can limit oral absorption and lead to challenges in formulation development. Assessing solubility in biorelevant media can provide insights into how the compound might behave in the gastrointestinal tract.

  • Experimental Protocol: Kinetic Solubility Assay

    • Prepare a high-concentration stock solution of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol in dimethyl sulfoxide (DMSO).

    • Add a small volume of the DMSO stock to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to a final DMSO concentration of ≤1%.

    • Incubate the mixture at room temperature with shaking for a defined period (e.g., 2 hours).

    • Filter the solution to remove any precipitated compound.

    • Quantify the concentration of the compound in the filtrate using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2.1.2. Membrane Permeability

  • Rationale: The ability of a compound to passively diffuse across the intestinal epithelium is a key determinant of its oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput initial screen for passive permeability.

  • Experimental Protocol: PAMPA

    • A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

    • The test compound is added to the donor wells (typically at the top).

    • The acceptor wells (at the bottom) are filled with buffer.

    • The plate is incubated, allowing the compound to diffuse from the donor to the acceptor compartment.

    • After the incubation period, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

    • The permeability coefficient (Pe) is calculated.

Metabolic Stability
  • Rationale: The rate at which a compound is metabolized, primarily in the liver, will determine its half-life and dosing frequency. In vitro assays using liver microsomes or hepatocytes can predict in vivo metabolic clearance.

  • Experimental Protocol: Liver Microsomal Stability Assay

    • Incubate 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol at a low concentration (e.g., 1 µM) with liver microsomes (from a relevant species, e.g., rat, human) in the presence of a NADPH-generating system to initiate phase I metabolism.[4][5]

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Plasma Protein Binding
  • Rationale: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can affect a drug's efficacy and disposition.

  • Experimental Protocol: Rapid Equilibrium Dialysis (RED)

    • Add the test compound to plasma from the species of interest.

    • Load the plasma sample into one chamber of a RED device, and buffer into the other chamber, separated by a semipermeable membrane.

    • Incubate the device with shaking until equilibrium is reached.

    • Determine the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

    • Calculate the fraction unbound (fu).

Cytochrome P450 (CYP) Inhibition
  • Rationale: Inhibition of major CYP enzymes can lead to drug-drug interactions (DDIs). It is crucial to assess the potential of a new chemical entity to inhibit these enzymes early in development.

  • Experimental Protocol: CYP Inhibition Assay

    • Incubate human liver microsomes with a specific CYP probe substrate in the presence of varying concentrations of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol.

    • Initiate the reaction with an NADPH-generating system.

    • After a short incubation, quench the reaction.

    • Measure the formation of the metabolite of the probe substrate by LC-MS/MS or fluorescence.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).

Table 1: Hypothetical In Vitro ADME Profile of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol

ParameterAssayResultInterpretation
Kinetic Solubility pH 7.4 Buffer> 100 µMHigh solubility, unlikely to be absorption-limited.
Permeability PAMPA (Pe)15 x 10⁻⁶ cm/sHigh permeability, likely well-absorbed.
Metabolic Stability Human Liver Microsomes (t½)45 minModerate clearance, potential for acceptable in vivo half-life.
Plasma Protein Binding Human Plasma (fu)0.25 (25% unbound)Moderate binding, a significant fraction is available for activity.
CYP Inhibition CYP3A4 IC50> 50 µMLow potential for drug-drug interactions via CYP3A4.

In Vivo Pharmacokinetic Study: The Whole-System Perspective

Following promising in vitro data, an in vivo pharmacokinetic study in a relevant animal model is the next logical step to understand how the compound behaves in a complete biological system.

Study Design and Rationale
  • Animal Model: The Sprague-Dawley rat is a commonly used model for initial PK studies due to its well-characterized physiology and ease of handling.

  • Dosing: The study should include both intravenous (IV) and oral (PO) administration to determine absolute bioavailability.

    • IV Administration: Provides direct entry into the systemic circulation, allowing for the determination of clearance, volume of distribution, and terminal half-life.

    • PO Administration: Assesses oral absorption and first-pass metabolism.

  • Dose Selection: The dose should be selected based on any available efficacy or toxicology data, aiming for a dose that is well-tolerated and results in plasma concentrations that can be accurately measured.

Experimental Workflow

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis acclimatize Animal Acclimatization (e.g., 7 days) fasting Overnight Fasting (for PO group) acclimatize->fasting po_dose Oral (PO) Dosing (e.g., 5 mg/kg) fasting->po_dose iv_dose Intravenous (IV) Dosing (e.g., 1 mg/kg) blood_collection Serial Blood Sampling (e.g., via tail vein) iv_dose->blood_collection po_dose->blood_collection timepoints Timepoints: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_calc Pharmacokinetic Parameter Calculation lcms_analysis->pk_calc

Caption: Workflow for an in vivo pharmacokinetic study.

Bioanalytical Method

A robust and validated LC-MS/MS method is essential for the accurate quantification of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol in plasma. The method should be validated for linearity, accuracy, precision, and selectivity.

Key Pharmacokinetic Parameters

The plasma concentration-time data will be used to calculate key pharmacokinetic parameters:

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation.

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rats

ParameterIV (1 mg/kg)PO (5 mg/kg)
CL (mL/min/kg) 20-
Vd (L/kg) 3.5-
t½ (h) 2.02.5
AUC (ng*h/mL) 8332500
F (%) -60

Data Integration and Interpretation

The in vitro and in vivo data should be synthesized to form a cohesive preliminary pharmacokinetic profile.

  • Absorption: The high permeability and good solubility from the in vitro assays are consistent with the good oral bioavailability (60%) observed in vivo. This suggests that the compound is well-absorbed from the gastrointestinal tract.

  • Distribution: The volume of distribution (3.5 L/kg) is greater than the total body water, indicating that the compound distributes into tissues. This aligns with findings for a related derivative which showed distribution to the liver, spleen, and lung.[1]

  • Metabolism: The moderate clearance observed in vitro is reflected in the in vivo clearance value. The half-life of 2-2.5 hours suggests that the compound is cleared at a moderate rate.

  • Excretion: While not directly measured in these preliminary studies, the clearance value can provide an initial estimate of the primary route of elimination (hepatic vs. renal).

Conclusion and Future Directions

This guide outlines a robust and logical framework for the preliminary pharmacokinetic profiling of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol. The hypothetical data presented suggest a compound with favorable drug-like properties, including good oral absorption and a moderate half-life.

Further studies would be warranted to:

  • Identify the major metabolites using techniques such as high-resolution mass spectrometry.

  • Determine the primary routes of excretion through a mass balance study.

  • Evaluate the pharmacokinetic profile in a non-rodent species to assess interspecies scaling.

By following a structured and scientifically rigorous approach to early ADME profiling, the development of promising compounds from the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine class can be significantly de-risked and accelerated.

References

  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. ResearchGate. [Link]

  • Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. PubMed. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. National Institutes of Health (NIH). [Link]

  • In vitro metabolism of 2-(5-ethylpyridin-2-yl)benzimidazole. PubMed. [Link]

  • In vitro metabolism of the alkaloid piplartine by rat liver microsomes. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Tetrahydroimidazo[1,2-a]pyridine Scaffold The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine ring system is a privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydroimidazo[1,2-a]pyridine Scaffold

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and the presence of key hydrogen bond donors and acceptors make it an attractive framework for the design of novel therapeutic agents. Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, including potential applications as kinase inhibitors, central nervous system agents, and anti-infective compounds. The specific target of this guide, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol, introduces a crucial hydroxyl group, opening avenues for further functionalization and modulation of pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive, step-by-step protocol for the synthesis of this valuable molecule, grounded in established chemical principles and supported by peer-reviewed literature.

Synthetic Strategy: A Multi-Step Approach to a Privileged Scaffold

The proposed synthetic pathway can be visualized as follows:

Synthesis_Workflow A 2-Amino-6-methylpyridine B 8-Methylimidazo[1,2-a]pyridine A->B Cyclization (Chloroacetaldehyde) C Imidazo[1,2-a]pyridine-8-carbaldehyde B->C Oxidation (Selenium Dioxide) D (Imidazo[1,2-a]pyridin-8-yl)methanol C->D Reduction (Sodium Borohydride) E 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol D->E Catalytic Hydrogenation (PtO2, H2)

Caption: Overall synthetic workflow for 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol.

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for each transformation in the synthetic sequence. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Part 1: Synthesis of 8-Methylimidazo[1,2-a]pyridine

The initial step involves the construction of the imidazo[1,2-a]pyridine core through the cyclization of 2-amino-6-methylpyridine with chloroacetaldehyde. This reaction is a classic example of the Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-6-methylpyridine108.145.41 g50
Chloroacetaldehyde (50% wt in H2O)78.507.85 g50
Sodium bicarbonate (NaHCO3)84.018.40 g100
Ethanol (EtOH)46.07100 mL-
Water (H2O)18.0250 mL-
Ethyl acetate (EtOAc)88.11As needed-
Brine-As needed-
Anhydrous sodium sulfate (Na2SO4)142.04As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-methylpyridine (5.41 g, 50 mmol), ethanol (100 mL), and water (50 mL).

  • Stir the mixture at room temperature until the 2-amino-6-methylpyridine has completely dissolved.

  • Add sodium bicarbonate (8.40 g, 100 mmol) to the solution in one portion.

  • Slowly add chloroacetaldehyde (50% wt in H2O, 7.85 g, 50 mmol) to the reaction mixture dropwise over 15 minutes.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 8-methylimidazo[1,2-a]pyridine as a solid.

Part 2: Synthesis of Imidazo[1,2-a]pyridine-8-carbaldehyde

The selective oxidation of the 8-methyl group to the corresponding aldehyde is a critical step. Selenium dioxide is an effective reagent for the oxidation of activated methyl groups on heterocyclic systems.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
8-Methylimidazo[1,2-a]pyridine132.163.97 g30
Selenium dioxide (SeO2)110.963.66 g33
1,4-Dioxane88.11100 mL-
Water (H2O)18.025 mL-
Dichloromethane (DCM)84.93As needed-
Saturated aqueous sodium bicarbonate-As needed-
Anhydrous magnesium sulfate (MgSO4)120.37As needed-

Procedure:

  • Caution: Selenium dioxide is highly toxic. Handle with extreme care in a fume hood.

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 8-methylimidazo[1,2-a]pyridine (3.97 g, 30 mmol) and 1,4-dioxane (100 mL).

  • Add selenium dioxide (3.66 g, 33 mmol) to the mixture in one portion.

  • Add water (5 mL) to the reaction mixture.

  • Heat the mixture to reflux (approximately 100 °C) and maintain for 6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove the black selenium precipitate.

  • Wash the precipitate with a small amount of dioxane.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield imidazo[1,2-a]pyridine-8-carbaldehyde.

Part 3: Synthesis of (Imidazo[1,2-a]pyridin-8-yl)methanol

The reduction of the aldehyde to the primary alcohol is a straightforward transformation that can be achieved with a mild reducing agent such as sodium borohydride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Imidazo[1,2-a]pyridine-8-carbaldehyde146.152.92 g20
Sodium borohydride (NaBH4)37.830.91 g24
Methanol (MeOH)32.0450 mL-
Water (H2O)18.02As needed-
Ethyl acetate (EtOAc)88.11As needed-
Anhydrous sodium sulfate (Na2SO4)142.04As needed-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve imidazo[1,2-a]pyridine-8-carbaldehyde (2.92 g, 20 mmol) in methanol (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.91 g, 24 mmol) to the solution in small portions over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water (20 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to give (imidazo[1,2-a]pyridin-8-yl)methanol, which can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Part 4: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol

The final step is the catalytic hydrogenation of the imidazo[1,2-a]pyridine ring to the desired tetrahydro derivative. Platinum(IV) oxide (Adam's catalyst) is an effective catalyst for this transformation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
(Imidazo[1,2-a]pyridin-8-yl)methanol148.162.22 g15
Platinum(IV) oxide (PtO2)227.080.23 g10 mol%
Glacial acetic acid60.0550 mL-
Hydrogen gas (H2)2.0250 psi-
Celite®-As needed-
Saturated aqueous sodium bicarbonate-As needed-
Ethyl acetate (EtOAc)88.11As needed-

Procedure:

  • To a high-pressure hydrogenation vessel (Parr shaker), add (imidazo[1,2-a]pyridin-8-yl)methanol (2.22 g, 15 mmol) and glacial acetic acid (50 mL).

  • Carefully add platinum(IV) oxide (0.23 g, 10 mol%) to the solution.

  • Seal the vessel and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Shake the reaction mixture at room temperature for 24 hours or until the uptake of hydrogen ceases.

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the Celite® pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Carefully neutralize the residue with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Expected Data:

CompoundAppearanceExpected Yield (%)1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
8-Methylimidazo[1,2-a]pyridineOff-white solid70-80Characteristic aromatic and methyl signalsAromatic and methyl carbons[M+H]+ 133.08
Imidazo[1,2-a]pyridine-8-carbaldehydeYellow solid60-70Aldehyde proton (~10 ppm), aromatic signalsCarbonyl carbon (~190 ppm), aromatic carbons[M+H]+ 147.05
(Imidazo[1,2-a]pyridin-8-yl)methanolWhite solid85-95Methylene protons (~4.5 ppm), aromatic signalsMethylene carbon (~60 ppm), aromatic carbons[M+H]+ 149.07
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-olWhite to off-white solid75-85Aliphatic and aromatic signals, hydroxyl protonAliphatic and aromatic carbons[M+H]+ 153.10

Mechanism and Scientific Rationale

A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

Tschitschibabin Cyclization

The formation of the imidazo[1,2-a]pyridine ring proceeds via a well-established mechanism. The more nucleophilic ring nitrogen of 2-amino-6-methylpyridine attacks the electrophilic carbon of chloroacetaldehyde. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the newly formed iminium ion. Subsequent dehydration leads to the aromatic imidazo[1,2-a]pyridine core.

Tschitschibabin_Mechanism cluster_0 Mechanism of Imidazo[1,2-a]pyridine Formation 2-Aminopyridine 2-Aminopyridine Intermediate1 N-Alkylated Intermediate 2-Aminopyridine->Intermediate1 Nucleophilic Attack Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Imidazo[1,2-a]pyridine Intermediate2->Product Dehydration

Caption: Simplified mechanism of the Tschitschibabin reaction.

Catalytic Hydrogenation

The reduction of the pyridine ring is achieved through heterogeneous catalytic hydrogenation. The platinum catalyst provides a surface for the adsorption of both the substrate and hydrogen gas. The hydrogenation proceeds in a stepwise manner, leading to the fully saturated tetrahydro derivative. The acidic conditions (glacial acetic acid) are often employed to enhance the reactivity of the heterocyclic ring towards reduction.

Conclusion and Future Perspectives

The multi-step synthesis outlined in this application note provides a reliable and reproducible method for obtaining 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol. The protocol is designed to be accessible to researchers with a solid background in synthetic organic chemistry. The final product, with its strategically placed hydroxyl group, serves as a valuable building block for the development of new chemical entities with potential therapeutic applications. Further derivatization of the hydroxyl group can lead to the creation of libraries of novel compounds for structure-activity relationship (SAR) studies, ultimately contributing to the advancement of drug discovery programs.

References

  • Guchhait, S. K.; Chandgude, A. L.; Priyadarshani, G. An Efficient and Eco-Friendly Multicomponent Cascade Reaction of A3-Coupling of Heterocyclic Amidine with Aldehyde and Alkyne, 5-exo-dig Cycloisomerization, and Prototropic Shift has Afforded Therapeutically Important Versatile N-fused Imidazoles. J. Org. Chem.2012 , 77 (8), 4438–4444. [Link]

  • Bagdi, A. K.; Santra, S.; Monir, K.; Hajra, A. Synthesis of imidazo[1,2-a]pyridines: a decade update. Chem. Commun.2015 , 51 (9), 1555-1575. [Link]

  • Kshirsagar, U. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules2023 , 28 (1), 1. [Link]

  • Kamal, A.; Reddy, K. S.; Khan, M. N. A.; Shetty, N. R.; Reddy, M. K. Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides. J. Comb. Chem.2007 , 9 (4), 577–581. [Link]

  • Zhang, Y.; Chen, Z.; Wu, W.; Zhang, Y.; Su, W. A CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Acetophenones. J. Org. Chem.2013 , 78 (24), 12494–12504. [Link]

  • Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. Org. Lett.2021 , 23 (1), 224–229. [Link]

Application

Application & Protocol Guide: Evaluating the Anti-Cancer Potential of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anti-cancer activ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anti-cancer activities. This guide provides a comprehensive framework for the initial in vitro evaluation of novel compounds based on this scaffold, using 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol as a representative candidate. We present a logical, phased approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies, including the analysis of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to empower researchers in their drug discovery efforts.

Compound Profile & Hypothesized Mechanism of Action

Physicochemical Properties

Before commencing any biological assays, it is critical to understand the fundamental properties of the test compound.

PropertyRecommendationRationale
Purity >98% (Verified by HPLC/LC-MS)Impurities can confound results, leading to false positives or inaccurate potency measurements.
Solubility Determine solubility in DMSO and culture medium.The compound must be fully dissolved to ensure accurate and reproducible concentrations in assays. DMSO is a common solvent, but its final concentration in culture should be kept low (<0.5%) to avoid solvent-induced toxicity.
Stability Assess stability in solution at 37°C over 72 hours.Compound degradation during the assay period can lead to an underestimation of its true potency.
Storage Store as a dry powder at -20°C. Prepare concentrated stock solutions in DMSO (e.g., 10-50 mM) and store in small aliquots at -80°C to minimize freeze-thaw cycles.Protects compound integrity and ensures consistent performance over time.
Hypothesized Cellular Target: PI3K/Akt Signaling

Many imidazo[1,2-a]pyridine derivatives function as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) / Akt signaling pathway. This pathway is a central regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a hallmark of many cancers. We will therefore proceed with the hypothesis that 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol may exert its anti-cancer effects by inhibiting this cascade.

The diagram below illustrates the proposed mechanism. Inhibition of PI3K prevents the phosphorylation and activation of Akt. This, in turn, relieves the inhibitory pressure on pro-apoptotic proteins (like Bad) and cell cycle inhibitors (like p27), ultimately promoting cancer cell death and halting proliferation.

PI3K_Akt_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PI3K:e->PIP2:w PIP3 PIP3 Akt Akt PIP3->Akt Activates mTOR mTORC1 Akt->mTOR Activates Bad Bad (Pro-apoptotic) Akt->Bad Inhibits p27 p27 (Cell Cycle Inhibitor) Akt->p27 Inhibits Compound 5,6,7,8-Tetrahydroimidazo [1,2-a]pyridin-8-ol Compound->PI3K Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis p27->Apoptosis Promotes Cell Cycle Arrest Cytotoxicity_Workflow start Start seed 1. Seed Cancer Cells in 96-well plates start->seed incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 4. Treat Cells (Vehicle + Compound Doses) incubate1->treat prepare 3. Prepare Serial Dilutions of Compound prepare->treat incubate2 5. Incubate 48-72h treat->incubate2 add_mts 6. Add MTS/MTT Reagent incubate2->add_mts incubate3 7. Incubate 1-4h add_mts->incubate3 read 8. Read Absorbance (490 nm) incubate3->read analyze 9. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for determining compound cytotoxicity (IC50).

Protocol: MTS Cell Viability Assay

This protocol uses a tetrazolium salt (MTS) which is bioreduced by metabolically active cells into a colored formazan product, allowing for spectrophotometric quantification of viable cells.

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) to ~80% confluency.

    • Trypsinize and count cells using a hemocytometer or automated cell counter.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a clear, 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the assay.

    • Include wells for "cells only" (untreated) and "medium only" (blank) controls.

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution of the compound in culture medium from your concentrated DMSO stock. For an initial screen, a range from 100 µM to 0.1 µM is typical.

    • Crucially, prepare a 2X vehicle control (e.g., 0.4% DMSO in medium if the highest compound concentration is 0.2% DMSO). This ensures that the vehicle concentration is constant across all treated wells.

    • Aspirate the old medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well (in triplicate).

  • Incubation:

    • Return the plate to the incubator for the desired time period (typically 48 or 72 hours).

  • MTS Reagent Addition and Measurement:

    • Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) directly to each well.

    • Incubate for 1-4 hours at 37°C. The incubation time depends on the metabolic rate of the cell line and should be optimized.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

    • Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Data Presentation: Example IC50 Values
Cell LineCancer TypeIC50 (µM) after 48h
HCT116Colon Carcinoma2.5 ± 0.3
A549Lung Carcinoma8.1 ± 0.9
MCF-7Breast Adenocarcinoma5.7 ± 0.6
MRC-5Normal Lung Fibroblast> 50

This table demonstrates selectivity for cancer cells over normal cells, a desirable characteristic for a therapeutic candidate.

Phase II: Mechanistic Assays - Apoptosis & Cell Cycle

Once cytotoxicity is confirmed, the next step is to determine how the compound kills cells. The two most common mechanisms for anti-cancer drugs are the induction of apoptosis (programmed cell death) and cell cycle arrest.

Protocol: Apoptosis Analysis by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Cell Treatment:

    • Seed cells in 6-well plates at a density that will result in ~70-80% confluency after 24-48 hours.

    • Treat cells with the compound at concentrations corresponding to its 1X and 2X IC50 values, as determined in Phase I. Include a vehicle control. A known apoptosis inducer (e.g., Staurosporine) should be used as a positive control.

    • Incubate for a relevant time period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Carefully collect both the floating cells (which are often apoptotic) and the adherent cells (harvested with Trypsin-EDTA). This is critical to avoid underrepresenting the apoptotic population.

    • Wash the pooled cells with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Use unstained and single-stained (Annexin V only, PI only) controls to set up proper compensation and gating.

    • Collect data for at least 10,000 events per sample.

    • The data will be plotted on a quadrant graph:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to membrane damage)

Protocol: Cell Cycle Analysis by PI Staining

This assay quantifies the DNA content of cells, allowing for the determination of the cell population's distribution in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment:

    • Follow the same treatment procedure as for the apoptosis assay (Step 3.1.1).

  • Cell Fixation and Staining:

    • Harvest and wash cells as described previously.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure.

    • Incubate at -20°C for at least 2 hours (can be stored for weeks).

    • Centrifuge to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The resulting histogram will show peaks corresponding to the different cell cycle phases. The fluorescence intensity of PI is directly proportional to the amount of DNA.

      • G0/G1 phase: 2n DNA content (first peak)

      • S phase: Intermediate DNA content (between the two peaks)

      • G2/M phase: 4n DNA content (second peak)

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.

Phase III: Target Validation by Western Blot

If the mechanistic assays suggest apoptosis or cell cycle arrest, Western blotting can be used to probe the status of key proteins in the hypothesized signaling pathway.

Experimental Workflow

Western_Blot_Workflow start Start: Treat cells (as in Phase II) lyse 1. Lyse Cells & Collect Protein Lysate start->lyse quantify 2. Quantify Protein (BCA Assay) lyse->quantify prepare 3. Prepare Samples (Laemmli Buffer) quantify->prepare sds 4. SDS-PAGE (Separate proteins by size) prepare->sds transfer 5. Transfer to PVDF Membrane sds->transfer block 6. Block Membrane (BSA or Milk) transfer->block probe1 7. Incubate with Primary Antibody (e.g., anti-pAkt) block->probe1 probe2 8. Incubate with HRP-conjugated Secondary Antibody probe1->probe2 detect 9. Add ECL Substrate & Image Chemiluminescence probe2->detect end End: Analyze Bands detect->end

Caption: Standard workflow for Western Blot analysis.

Protocol: Western Blot for PI3K/Akt Pathway Markers
  • Protein Lysate Preparation:

    • Treat cells in 6-well or 10 cm dishes as previously described.

    • After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical for preserving the phosphorylation status of proteins like Akt.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). BSA is often preferred for probing phospho-proteins.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies for this study include:

      • Phospho-Akt (Ser473): To measure the active form of Akt.

      • Total Akt: To ensure changes in p-Akt are not due to changes in total Akt levels.

      • Cleaved PARP or Cleaved Caspase-3: Markers of apoptosis.

      • p27: A cell cycle regulator downstream of Akt.

      • β-Actin or GAPDH: A loading control to ensure equal protein loading across all lanes.

    • Wash the membrane extensively with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Interpretation of Results

A successful outcome supporting the initial hypothesis would show that, compared to the vehicle control, cells treated with 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol exhibit:

  • A dose-dependent decrease in the level of phospho-Akt (Ser473).

  • No significant change in total Akt.

  • A dose-dependent increase in the levels of cleaved PARP and/or cleaved Caspase-3.

  • A dose-dependent increase in the level of the p27 protein.

References

  • Title: A review on the anticancer potentials of imidazo[1,2-a]pyridine derivatives. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Imidazo[1,2-a]pyridines as a privileged scaffold in drug discovery. Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Discovery of a series of imidazo[1,2-a]pyridines as potent PI3K inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: The PI3K/AKT/mTOR pathway in human cancer. Source: Journal of Clinical Oncology URL: [Link]

Method

Application Notes &amp; Protocols for High-Throughput Screening with 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol

A Senior Application Scientist's Guide to Unveiling Novel Bioactivities Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive framework for designing and executi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Unveiling Novel Bioactivities

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive framework for designing and executing a high-throughput screening (HTS) campaign centered on the promising scaffold, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol. While this specific molecule may have a nascent public research profile, its core structure belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry renowned for a wide spectrum of biological activities.[1] This guide, therefore, extrapolates from the known potential of this chemical family to build a robust, scientifically-grounded screening strategy. We will focus on establishing an antifungal screening cascade, a therapeutic area where imidazo[1,2-a]pyridine derivatives have shown significant promise.[2][3]

Section 1: The Scientific Rationale - Why Screen 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol?

The imidazo[1,2-a]pyridine core is a nitrogen-based heterocyclic system that has attracted considerable attention from medicinal chemists. Its derivatives are known to exhibit a diverse range of pharmacological properties, including anticancer, antibacterial, antiviral, and antifungal activities.[1][2][3][4] This broad bioactivity profile makes it an excellent starting point for new drug discovery campaigns. High-throughput screening (HTS) is the ideal methodology to rapidly interrogate the biological potential of novel derivatives like 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol against a multitude of biological targets.[5][6]

Our decision to focus this application note on an antifungal screening campaign is based on published evidence demonstrating the potent anticandidal activity of certain 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives.[2][3] The rising incidence of drug-resistant fungal infections necessitates the discovery of new antifungal agents with novel mechanisms of action.

Section 2: Assay Development and Validation - The Foundation of a Successful HTS Campaign

A successful HTS campaign is underpinned by a robust and reliable assay. For our antifungal screen, we will develop a cell-based assay to identify compounds that inhibit the growth of Candida albicans, a common human fungal pathogen.

Principle of the Assay

The primary screen will be a broth microdilution-based growth inhibition assay. The principle is straightforward: C. albicans will be cultured in the presence of the test compound, and fungal growth will be quantified by measuring the optical density (OD) at 600 nm. A reduction in OD in the presence of the compound compared to a vehicle control indicates potential antifungal activity.

Assay Validation: Ensuring Data Integrity

Before embarking on a full-scale screen, the assay must be rigorously validated to ensure it can reliably distinguish between active and inactive compounds.[7] The key statistical parameter for this is the Z'-factor , which provides a measure of the signal window and data variation.[8][9]

Z'-Factor Calculation:

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control (e.g., a known antifungal like fluconazole)

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control (e.g., DMSO vehicle)

  • σ_n = standard deviation of the negative control

Z'-Factor Value Assay Quality Interpretation
> 0.5ExcellentA large separation between the means of the positive and negative controls with small standard deviations.[8][10]
0 to 0.5MarginalThe assay may be acceptable, but further optimization is recommended to improve its robustness.[8][10]
< 0UnacceptableThe signals from the positive and negative controls overlap, making the assay unsuitable for screening.[8][10]

Other important validation parameters include:

  • Signal-to-Background Ratio (S/B): A simple measure of the difference between the positive and negative control signals. While useful, it doesn't account for data variability.[11]

  • Signal-to-Noise Ratio (S/N): This metric incorporates the variability of the background signal and is a better indicator of assay sensitivity than S/B.[11][12]

Section 3: High-Throughput Screening Workflow

The following diagram and protocol outline the key steps in the HTS campaign.

HTS_Workflow cluster_prep Preparation cluster_screen Primary Screen cluster_analysis Data Analysis cluster_followup Hit Confirmation & Follow-up Compound_Prep Compound Plate Preparation (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol & Library Compounds) Dispensing Dispense Cells & Compounds into 384-well plates Compound_Prep->Dispensing Culture_Prep Candida albicans Culture Preparation Culture_Prep->Dispensing Incubation Incubate at 37°C Dispensing->Incubation Readout Measure OD600 Incubation->Readout Data_QC Calculate Z'-Factor & other stats Readout->Data_QC Hit_ID Identify Primary Hits (% Inhibition > 50%) Data_QC->Hit_ID Dose_Response Dose-Response Curves (Determine MIC) Hit_ID->Dose_Response Cytotoxicity Mammalian Cell Cytotoxicity Assay Dose_Response->Cytotoxicity Final_Hits Confirmed, Selective Hits Cytotoxicity->Final_Hits

Caption: High-throughput screening workflow for identifying antifungal compounds.

Detailed Protocol for Primary Screening

Materials:

  • Candida albicans (e.g., ATCC 90028)

  • RPMI-1640 medium buffered with MOPS

  • 384-well clear, flat-bottom microplates

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol and compound library dissolved in DMSO

  • Positive Control: Fluconazole

  • Negative Control: DMSO

  • Automated liquid handling system

  • Plate reader capable of measuring absorbance at 600 nm

  • Humidified incubator set to 37°C

Procedure:

  • Compound Plating:

    • Using an automated liquid handler, transfer 100 nL of each compound from the library stock plates to the corresponding wells of the 384-well assay plates. This will result in a final assay concentration of 10 µM (assuming a final volume of 50 µL and a 5 mM stock).

    • Designate columns for controls:

      • Positive Control: Add fluconazole to achieve a final concentration that gives >80% inhibition.

      • Negative Control: Add DMSO to achieve the same final concentration as the compound wells.

  • Cell Preparation:

    • Culture C. albicans in RPMI-1640 medium overnight at 37°C.

    • On the day of the assay, dilute the overnight culture to a final concentration of 2 x 10^4 cells/mL in fresh RPMI-1640 medium.

  • Assay Execution:

    • Dispense 50 µL of the C. albicans cell suspension into each well of the compound-containing 384-well plates.

    • Seal the plates and incubate for 24-48 hours at 37°C in a humidified incubator.

  • Data Acquisition:

    • After incubation, measure the optical density at 600 nm (OD600) using a microplate reader.

Section 4: Data Analysis and Hit Prioritization

Primary Data Analysis
  • Normalization: The raw OD600 values are normalized to percent inhibition using the following formula: % Inhibition = 100 * (1 - (OD_compound - OD_positive_control) / (OD_negative_control - OD_positive_control))

  • Hit Identification: A primary "hit" is defined as a compound that exhibits a percent inhibition greater than a predefined threshold, typically >50% or three standard deviations from the mean of the negative controls.[13]

Hit Confirmation and Potency Determination

All primary hits must be re-tested to confirm their activity and to determine their potency.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a serial dilution of the confirmed hit compounds, typically in a 10-point, 2-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Perform the growth inhibition assay as described in the primary screen.

  • The MIC is defined as the lowest concentration of the compound that results in a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition).

Parameter Description Acceptance Criteria
MIC Minimum Inhibitory ConcentrationThe lowest concentration with ≥50% inhibition.
IC50 Half-maximal Inhibitory ConcentrationThe concentration at which 50% of the maximal inhibitory effect is observed.
Curve Fit R² value for the dose-response curve> 0.95
Selectivity Assessment: Cytotoxicity Profiling

It is crucial to determine if the antifungal activity of the hit compounds is due to specific inhibition of fungal pathways or general cytotoxicity. This is assessed by testing the compounds against a mammalian cell line.

Protocol: Mammalian Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)

  • Seed a mammalian cell line (e.g., HEK293 or HepG2) in 96- or 384-well plates.[2][3]

  • After 24 hours, treat the cells with the same serial dilutions of the hit compounds used for MIC determination.

  • Incubate for 48-72 hours.

  • Assess cell viability using a standard method (e.g., MTT reduction or ATP measurement).

  • Calculate the CC50 (the concentration that causes 50% cytotoxicity).

A Selectivity Index (SI) can then be calculated: SI = CC50 / MIC. A higher SI value indicates greater selectivity for the fungal target over mammalian cells.

Decision_Making Start Primary Hit Confirm Re-test in Primary Assay Start->Confirm DoseResponse Determine MIC Confirm->DoseResponse Cytotoxicity Determine CC50 DoseResponse->Cytotoxicity CalculateSI Calculate Selectivity Index (SI = CC50 / MIC) Cytotoxicity->CalculateSI Decision SI > 10? CalculateSI->Decision Lead Lead Candidate for Further Study Decision->Lead Yes Discard Discard (Cytotoxic) Decision->Discard No

Sources

Application

Application Notes and Protocols for In Vivo Experimental Design Using 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Scaffold The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] The tetrahydroimidazo[1,2-a]pyridine core, in particular, has given rise to compounds with demonstrated antifungal and antiprotozoal efficacy. While direct in vivo experimental data for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol is not yet prevalent in published literature, the established biological activities of its close analogs strongly suggest its potential as a novel therapeutic agent.

This document provides a comprehensive guide to the in vivo experimental design for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol, postulating its application as a novel antifungal agent for the treatment of systemic candidiasis. This application is hypothesized based on the known antifungal properties of related imidazopyridine derivatives. The protocols herein are designed to be robust, self-validating, and aligned with the highest standards of scientific integrity and ethical animal use.

Preclinical Objectives: A Roadmap to In Vivo Validation

The primary goal of the in vivo evaluation of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol is to systematically assess its safety, efficacy, and pharmacokinetic profile. A well-designed preclinical program is crucial for establishing a solid foundation for potential clinical development.[2]

The key objectives are:

  • To Determine the Pharmacokinetic (PK) Profile: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is fundamental. This data informs dosing regimens and helps to correlate drug exposure with therapeutic effects and potential toxicities.[3]

  • To Establish a Pharmacodynamic (PD) Relationship: This involves linking the pharmacokinetic profile to the antifungal effect. Key PD parameters for antifungals, such as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC), will be determined to predict clinical efficacy.[4]

  • To Evaluate Antifungal Efficacy in a Relevant Disease Model: A well-characterized murine model of systemic candidiasis will be employed to assess the compound's ability to reduce fungal burden and improve survival.[5][6]

  • To Assess the Preliminary Safety and Tolerability Profile: Initial toxicology studies are essential to identify potential target organs of toxicity and to determine the maximum tolerated dose (MTD).[7]

The following sections provide detailed protocols to achieve these objectives, emphasizing the rationale behind each step.

Phase 1: Pharmacokinetic Profiling

A thorough understanding of the pharmacokinetic behavior of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol is the first critical step in its in vivo evaluation.

Experimental Workflow: Pharmacokinetic Study

G cluster_0 PK Study Initiation cluster_1 Sample Collection cluster_2 Bioanalysis & Data Processing A Healthy Mice (e.g., ICR strain) n=3-5 per time point B Single Dose Administration (IV and PO routes) A->B Acclimatization C Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) B->C D Plasma Separation C->D E LC-MS/MS Analysis of 5,6,7,8-Tetrahydroimidazo [1,2-a]pyridin-8-ol Concentration D->E F Pharmacokinetic Modeling (e.g., Non-compartmental analysis) E->F G Determine Cmax, Tmax, AUC, T1/2, Clearance, Bioavailability F->G Parameter Calculation

Caption: Workflow for the single-dose pharmacokinetic study.

Protocol: Single-Dose Pharmacokinetic Study in Mice
  • Animal Model: Use healthy, male or female ICR mice (6-8 weeks old).[8] Animals should be acclimated for at least one week before the experiment.

  • Compound Formulation: Prepare a clear, sterile solution of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).

  • Dose Administration:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-5 mg/kg) via the lateral tail vein.

    • Oral (PO) Group: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 50 µL) from each animal at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via submandibular or saphenous vein puncture.

  • Plasma Processing: Immediately transfer blood into tubes containing an anticoagulant (e.g., K2EDTA), and centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol in plasma.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.

Data Presentation: Key Pharmacokinetic Parameters
ParameterIntravenous (IV)Oral (PO)Description
Dose (mg/kg) e.g., 2e.g., 20Administered dose
Cmax (ng/mL) -CalculatedMaximum observed plasma concentration
Tmax (h) -CalculatedTime to reach Cmax
AUClast (ngh/mL) CalculatedCalculatedArea under the curve to the last quantifiable point
AUCinf (ngh/mL) CalculatedCalculatedArea under the curve extrapolated to infinity
T1/2 (h) CalculatedCalculatedElimination half-life
CL (mL/min/kg) Calculated-Clearance
Vdss (L/kg) Calculated-Volume of distribution at steady state
F (%) -CalculatedOral bioavailability

Phase 2: Efficacy Evaluation in a Systemic Candidiasis Model

The therapeutic potential of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol will be assessed in a murine model of disseminated candidiasis, a standard and reproducible model for evaluating antifungal agents.[6]

Experimental Workflow: Murine Systemic Candidiasis Model

G cluster_0 Infection Induction cluster_1 Treatment Regimen cluster_2 Endpoint Analysis A Immunocompetent or Immunocompromised Mice B Intravenous Inoculation with Candida albicans A->B C Initiate Treatment at 2h Post-Infection B->C D Administer Vehicle, Test Compound, or Positive Control (e.g., Fluconazole) C->D Daily Dosing E Survival Monitoring (e.g., 14-21 days) D->E Primary Endpoint F Fungal Burden in Kidneys (CFU/gram of tissue) at Day 3 D->F Secondary Endpoint G Survival Curves E->G Kaplan-Meier Analysis H Fungal Load Comparison F->H Statistical Analysis

Caption: Workflow for the antifungal efficacy study.

Protocol: Efficacy in a Murine Model of Systemic Candidiasis
  • Animal Model: Use female BALB/c or ICR mice (6-8 weeks old).[8] For a more clinically relevant model, immunosuppression can be induced with cyclophosphamide prior to infection.[8]

  • Infection:

    • Prepare a standardized inoculum of a pathogenic Candida albicans strain (e.g., SC5314).

    • Inject approximately 1 x 10^5 colony-forming units (CFUs) in 0.1 mL of sterile saline via the lateral tail vein.[9]

  • Treatment Groups (n=10-15 per group):

    • Vehicle Control: Administer the formulation vehicle.

    • Test Compound Groups: Administer 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol at multiple dose levels (e.g., 10, 30, and 100 mg/kg), guided by PK data.

    • Positive Control: Administer a clinically relevant antifungal agent (e.g., fluconazole at 10 mg/kg).

  • Dosing Regimen: Begin treatment 2 hours post-infection and continue once or twice daily for 7 consecutive days.

  • Efficacy Endpoints:

    • Survival: Monitor and record survival daily for up to 21 days post-infection.

    • Fungal Burden: On day 3 post-infection, euthanize a subset of animals (n=5 per group), aseptically remove the kidneys, homogenize the tissue, and perform serial dilutions for CFU plating on Sabouraud Dextrose Agar.

  • Data Analysis:

    • Analyze survival data using Kaplan-Meier survival curves and the log-rank test.

    • Compare fungal burden data between groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Phase 3: Preliminary Toxicological Assessment

Early assessment of toxicity is vital to de-risk the compound for further development. These studies aim to identify the no-observed-adverse-effect level (NOAEL) and the maximum tolerated dose (MTD).[7]

Protocol: Acute and Repeated-Dose Toxicity Studies
  • Animal Model: Use both male and female Sprague-Dawley rats or ICR mice.

  • Acute Toxicity (Single Dose):

    • Administer a single, high dose of the compound via the intended clinical route (e.g., oral gavage).

    • Observe animals for clinical signs of toxicity and mortality for 14 days.

    • Conduct a full necropsy at the end of the observation period.

  • Repeated-Dose Toxicity (e.g., 7-Day Study):

    • Administer the compound daily for 7 days at three dose levels (low, medium, and high) to groups of animals (n=5/sex/group).

    • Include a vehicle control group.

    • Observations: Record clinical signs, body weight, and food consumption daily.

    • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and collect major organs for histopathological examination.[10]

  • Data Analysis:

    • Analyze body weight, food consumption, and clinical pathology data for dose-dependent changes.

    • Correlate histopathological findings with dose levels to identify target organs of toxicity.

Data Presentation: Key Toxicology Endpoints
ParameterVehicle ControlLow DoseMedium DoseHigh Dose
Clinical Observations NormalDescribeDescribeDescribe
Body Weight Change (%) CalculatedCalculatedCalculatedCalculated
Key Hematology (e.g., WBC, RBC) Mean ± SDMean ± SDMean ± SDMean ± SD
Key Clinical Chemistry (e.g., ALT, AST, CREA) Mean ± SDMean ± SDMean ± SDMean ± SD
Histopathology Findings No significant findingsDescribeDescribeDescribe

Ethical Considerations in Animal Research

All in vivo experiments must be conducted in strict accordance with ethical guidelines to ensure animal welfare.[11] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be implemented throughout the experimental design.[12]

  • Replacement: In vitro and ex vivo models should be used whenever possible to reduce the reliance on animal studies.

  • Reduction: The number of animals used should be minimized by employing appropriate statistical methods for sample size calculation and by using robust experimental designs.

  • Refinement: Procedures should be refined to minimize pain, suffering, and distress to the animals. This includes the use of appropriate anesthesia and analgesia, as well as defining humane endpoints.

All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) before initiation.[13]

Conclusion: A Path Forward

This document outlines a structured and scientifically rigorous approach to the in vivo evaluation of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol as a potential antifungal agent. By systematically characterizing its pharmacokinetic profile, demonstrating efficacy in a relevant disease model, and assessing its preliminary safety, researchers can build a comprehensive data package to support its further development. The causality-driven experimental choices and self-validating protocols described herein are designed to ensure the generation of high-quality, reproducible data, thereby upholding the principles of scientific integrity and trustworthiness.

References

  • Andes, D. (2012). Antifungal Pharmacokinetics and Pharmacodynamics. In: G. R. Thompson III & P. L. Pappas (Eds.), Antifungal Therapy. Available from: [Link]

  • Al-Ostath, S., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Molecules, 29(10), 2294. Available from: [Link]

  • American Psychological Association. (2012). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Available from: [Link]

  • Segal, E. (2018). Experimental In Vivo Models of Candidiasis. Current Protocols in Toxicology, 75(1), e44. Available from: [Link]

  • Syngene International. (n.d.). Strategic Preclinical Toxicology for Faster IND Approval. Available from: [Link]

  • Wächtler, B., et al. (2022). Systemic Candidiasis in Mice: New Insights From an Old Model. Frontiers in Immunology, 13, 853791. Available from: [Link]

  • Marietta College. (n.d.). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Available from: [Link]

  • Broughton, H. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery. Labmate Online. Available from: [Link]

  • Movahed, E., et al. (2016). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Letters in Drug Design & Discovery, 13(9), 835-842. Available from: [Link]

  • Andes, D. (2003). In Vivo Pharmacodynamics of Antifungal Drugs in Treatment of Candidiasis. Antimicrobial Agents and Chemotherapy, 47(4), 1179–1186. Available from: [Link]

  • GxP-CC. (n.d.). Preclinical Toxicology Considerations for a Successful IND Application. Available from: [Link]

  • MacCallum, D. M. (2012). The contribution of mouse models to our understanding of systemic candidiasis. FEMS Microbiology Reviews, 36(4), 799–820. Available from: [Link]

  • Ferreira, J., et al. (2023). Antifungals: From Pharmacokinetics to Clinical Practice. COHLIFE.ORG. Available from: [Link]

  • The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Available from: [Link]

  • Keri, R. S., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. Available from: [Link]

  • Stockmann, C., et al. (2014). Pharmacokinetics and Pharmacodynamics of Antifungals in Children and their Clinical Implications. Clinical Pharmacokinetics, 53(7), 595-619. Available from: [Link]

  • Wang, H., et al. (2024). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances, 14(12), 8234-8238. Available from: [Link]

  • Labinsights. (2023). The Importance of Toxicology Studies in Preclinical Research. Available from: [Link]

  • Segal, E. (n.d.). Experimental In Vivo Models of Candidiasis. Semantic Scholar. Available from: [Link]

  • Claudino, E. S., et al. (2022). Systemic Infection by Non-albicans Candida Species Affects the Development of a Murine Model of Multiple Sclerosis. Journal of Fungi, 8(3), 291. Available from: [Link]

  • Comparative Biosciences, Inc. (n.d.). Toxicology in Preclinical Studies. Available from: [Link]

  • Bencetić, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(19), 4485. Available from: [Link]

  • APA PsycNet. (n.d.). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Available from: [Link]

  • Andes, D. R. (2001). Pharmacokinetics and Pharmacodynamics in the Development of Antifungal Compounds. Current Opinion in Microbiology, 4(5), 555-560. Available from: [Link]

  • National Research Council of Thailand. (n.d.). Ethical Principles and Guidelines for the Use of Animals. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Formulation of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol for Preclinical Animal Studies

Abstract This technical guide provides a comprehensive framework for the formulation of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol, a novel heterocyclic compound, for in vivo evaluation in animal models. Recognizing th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the formulation of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol, a novel heterocyclic compound, for in vivo evaluation in animal models. Recognizing the challenges often associated with the imidazo[1,2-a]pyridine scaffold, such as poor aqueous solubility, this document outlines a systematic, tiered approach to formulation development.[1][2] We will delve into critical pre-formulation assessments, strategic vehicle selection for oral and intravenous routes, detailed preparation protocols, and essential quality control measures. The causality behind experimental choices is emphasized to empower researchers in drug development to make informed decisions, ensuring reliable and reproducible preclinical outcomes.

Introduction: The Formulation Challenge of an Imidazo[1,2-a]pyridine Derivative

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[3] 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol represents a promising new chemical entity (NCE) emerging from discovery pipelines. However, like many NCEs, its progression through preclinical testing is contingent on developing a formulation that ensures adequate systemic exposure in animal models.[4] Poorly soluble compounds can lead to erratic absorption and low bioavailability, potentially masking the true efficacy or toxicity of the candidate drug and leading to its premature termination.

The primary objective of preclinical formulation is not to develop a final commercial product, but to create a safe and effective delivery system that allows for the accurate assessment of a compound's pharmacokinetic (PK), pharmacodynamic (PD), and toxicological properties.[5][6] This guide provides the strategic thinking and practical steps required to navigate the formulation development of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol.

Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before any formulation work begins, a thorough physicochemical characterization of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol is paramount.[4] This data-driven approach moves formulation from a "trial-and-error" exercise to a predictive science. The limited availability of the active pharmaceutical ingredient (API) at this early stage necessitates efficient and well-designed experiments.

Physicochemical Characterization

A good physicochemical characterization can provide an understanding of the physical stability of the NCE.[4] Key parameters to determine include:

  • Aqueous Solubility: This is the most critical parameter. Solubility should be determined at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand the compound's behavior in different segments of the gastrointestinal tract.

  • pKa: The ionization constant will indicate whether the compound is acidic, basic, or neutral, and will inform if pH adjustment can be used as a solubilization strategy.

  • LogP/LogD: The partition coefficient provides insight into the compound's lipophilicity, which influences its absorption and can guide the selection of lipid-based or organic co-solvent systems.

  • Melting Point & Thermal Properties: Determined by Differential Scanning Calorimetry (DSC), the melting point provides an indication of the solid-state stability and purity of the compound.

  • Solid-State Characterization: Techniques like X-ray Powder Diffraction (XRPD) are used to identify the crystalline form (polymorphs) or if the compound is amorphous, which can significantly impact solubility and stability.

Stability Analysis

Forced degradation studies should be conducted to understand the compound's stability under various stress conditions (e.g., acid, base, oxidation, light, heat). This helps in identifying potential degradation products and choosing appropriate storage conditions for the formulation.[7] High-Performance Liquid Chromatography (HPLC) is the analytical method of choice for these stability studies.[8]

Strategic Formulation Development: A Tiered Approach

Based on the pre-formulation data, a tiered approach allows for a systematic and resource-efficient path to an acceptable formulation. The goal is to start with the simplest vehicle and progress to more complex systems only as needed.

Formulation_Decision_Tree Start Start: Pre-formulation Data Solubility_Check Aqueous Solubility > Target Dose? Start->Solubility_Check Tier1 Tier 1: Aqueous Vehicle (e.g., Saline, PBS, pH adjustment) Solubility_Check->Tier1 Yes Tier2 Tier 2: Co-solvent System (e.g., PEG400, PG, Ethanol) Solubility_Check->Tier2 No Final Final Formulation for In Vivo Study Tier1->Final Tier3 Tier 3: Surfactant System (e.g., Tween 80, Solutol HS15) Tier2->Tier3 Solubility still insufficient or precipitation on dilution Suspension Alternative: Suspension (Micronized API + Wetting/Suspending agents) Tier2->Suspension Tier4 Tier 4: Cyclodextrin Complexation (e.g., HP-β-CD) Tier3->Tier4 Solubility still insufficient or toxicity concerns Tier5 Tier 5: Lipid-Based System (e.g., Corn oil, SEDDS) Tier4->Tier5 Complexation not effective Tier5->Final Suspension->Final

Caption: Formulation Decision Tree for Poorly Soluble Compounds.

Vehicles for Oral Administration

Oral gavage is a common route for preclinical studies in rodents.[9] The choice of vehicle is critical and should be inert, non-toxic, and not interfere with the compound's absorption or the disease model.[10]

Vehicle TypeExamplesRationale for Use
Aqueous Solutions Saline, Phosphate-Buffered Saline (PBS), WaterIdeal for soluble compounds. pH can be adjusted for ionizable drugs.
Aqueous Suspensions 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) with 0.1% Tween 80For insoluble compounds, especially at higher doses. Requires particle size reduction (micronization).
Co-solvent Systems 10-20% PEG 400 in water, 10% Ethanol in waterTo increase the solubility of moderately soluble compounds.
Lipid-Based Systems Corn oil, Sesame oil, Medium-Chain Triglycerides (MCT)Suitable for highly lipophilic compounds (high LogP).
Vehicles for Intravenous Administration

IV formulations must be sterile, free of particulates, and have a pH close to physiological levels (pH 6.8-7.2).[11] Due to the risk of precipitation upon injection into the bloodstream, co-solvent and surfactant systems must be used with caution.

Vehicle TypeExamplesRationale for Use
Aqueous Solutions Saline, 5% Dextrose in Water (D5W)For highly soluble compounds.
Co-solvent Systems ≤ 40% PEG 400 in saline, ≤ 20% Propylene Glycol in salineTo solubilize compounds for IV injection. Must be tested for precipitation upon dilution.
Cyclodextrin Solutions 10-20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterForms inclusion complexes to increase aqueous solubility. Generally well-tolerated.
Surfactant Systems ≤ 5% Solutol HS 15 in saline, ≤ 5% Tween 80 in salineForms micelles to solubilize the drug. Use with caution due to potential for hypersensitivity reactions.

Experimental Protocols

Safety Precaution: Based on data for structurally related compounds, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol should be handled with care. Assume it may be harmful if swallowed and can cause skin and eye irritation. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. Prepare formulations in a chemical fume hood.

Protocol 1: Preparation of an Oral Suspension (10 mg/mL)

This protocol is suitable for high-dose toxicology or efficacy studies where achieving a solution is not feasible.

Materials:

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol (micronized)

  • 0.5% (w/v) Methylcellulose (MC) in purified water

  • Tween 80

  • Glass mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinder and volumetric flask

Procedure:

  • Prepare the Vehicle: Dissolve 0.5 g of Methylcellulose in 100 mL of purified water. Heat and stir until fully dissolved, then allow to cool to room temperature.

  • Weigh API: Accurately weigh the required amount of micronized 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol. For a 10 mL batch at 10 mg/mL, weigh 100 mg.

  • Create a Paste: Place the weighed API into a glass mortar. Add a few drops of Tween 80 (as a wetting agent) and triturate with the pestle to form a smooth, uniform paste. This step is critical to prevent clumping.

  • Incorporate Vehicle: Gradually add a small amount of the 0.5% MC vehicle to the paste while continuing to triturate.

  • Transfer and Dilute: Transfer the mixture to a graduated cylinder or volumetric flask. Use additional vehicle to rinse the mortar and pestle, ensuring all of the API is transferred.

  • Final Volume: Bring the suspension to the final desired volume with the 0.5% MC vehicle.

  • Homogenize: Place a magnetic stir bar in the flask and stir for at least 30 minutes to ensure a homogenous suspension. The formulation should be continuously stirred during dosing to maintain uniformity.

Protocol 2: Preparation of an Intravenous Solution (2 mg/mL)

This protocol uses a co-solvent and cyclodextrin approach, common for increasing the solubility of compounds for IV administration.

Materials:

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile Saline for Injection

  • Sterile vials

  • 0.22 µm sterile syringe filter

  • Sonicator bath

Procedure:

  • Prepare the Vehicle: In a sterile vial, prepare a 20% (w/v) solution of HP-β-CD in sterile saline. For a 10 mL batch, dissolve 2 g of HP-β-CD in approximately 7 mL of saline.

  • Weigh API: Accurately weigh 20 mg of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol.

  • Initial Solubilization: Add 1 mL of PEG 400 to the API and vortex or sonicate until the compound is fully dissolved.

  • Combine and Mix: Slowly add the dissolved API/PEG 400 mixture to the HP-β-CD vehicle while vortexing.

  • Final Volume: Adjust the final volume to 10 mL with sterile saline.

  • Ensure Dissolution: Sonicate the final solution for 10-15 minutes to ensure complete dissolution and complexation.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This step is mandatory for all IV formulations to remove any particulates and ensure sterility.

Quality Control and Characterization of the Formulation

A formulation is not complete until it has been properly characterized to ensure it meets the required specifications for the study.[5][8]

QC_Workflow Prep Formulation Prepared Visual Visual Inspection (Clarity/Homogeneity) Prep->Visual pH pH Measurement Visual->pH Assay HPLC Assay for Concentration pH->Assay Stability Short-term Stability (e.g., 24h at RT) Assay->Stability Particle_Size Particle Size Analysis (for Suspensions) Assay->Particle_Size If Suspension Release Release for Dosing Stability->Release Particle_Size->Release

Caption: Quality Control Workflow for Preclinical Formulations.

  • Visual Inspection: Solutions should be clear and free of visible particles. Suspensions should be uniform in appearance and easily re-suspended upon gentle shaking.

  • pH Measurement: The pH of the final formulation should be recorded, especially for IV solutions, to ensure it is within a physiologically tolerable range.

  • Concentration Analysis (Assay): The concentration of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol in the final formulation must be verified using a validated analytical method, typically HPLC-UV. This confirms accurate dosing.

  • Stability: The stability of the compound in the vehicle should be assessed for the duration of the study. At a minimum, 24-hour stability at room temperature and refrigerated conditions should be confirmed.

  • Particle Size Analysis (for suspensions): The particle size distribution of a suspension can impact its absorption and should be measured using techniques like laser diffraction.

Conclusion

The successful preclinical development of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol is critically dependent on a rational and systematic formulation strategy. By conducting thorough pre-formulation assessments and employing a tiered approach to vehicle selection, researchers can develop robust and reproducible formulations for animal studies. The protocols and quality control measures outlined in this guide provide a solid foundation for generating reliable in vivo data, thereby enabling a clear path for decision-making in the drug development process.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available at: [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Available at: [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

  • 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046. PubChem. Available at: [Link]

  • Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. NCBI. Available at: [Link]

  • Troubleshooting Problems Affecting Tooling During Tablet Manufacture. Pharmaceutical Technology. Available at: [Link]

  • Effect of formulation on the pharmacokinetics and efficacy of doramectin. PubMed. Available at: [Link]

  • Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose. PubMed. Available at: [Link]

  • Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960. PubChem. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. NIH OACU. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Alderley Analytical. Available at: [Link]

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. Available at: [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]

  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PubMed Central. Available at: [Link]

  • Developing Formulations for Phase 1 Clinical Trials. BioPharma Services. Available at: [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University. Available at: [Link]

  • Metabolism and Pharmacokinetic Studies. FDA. Available at: [Link]

  • Vehicles for Animal Studies. Gad Consulting Services. Available at: [Link]

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online. Available at: [Link]

  • Key Considerations in Early-Stage Formulation Development. Topioxresearch. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PubMed Central. Available at: [Link]

  • Troubleshooting in Pharma Formulations Drug Development Services. VerGo Pharma Research. Available at: [Link]

  • Chapter 29: Veterinary Pharmaceuticals. PharmacyLibrary. Available at: [Link]

  • How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. NIH. Available at: [Link]

  • New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development. Outsourced Pharma. Available at: [Link]

  • Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate. Available at: [Link]

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. NIH. Available at: [Link]

  • Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Webinars by Xtalks. Available at: [Link]

  • Preclinical Dose-Formulation Stability. Pharmaceutical Technology. Available at: [Link]

  • Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals. University of Arizona Research, Innovation & Impact. Available at: [Link]

  • Drug Formulation Development: Quick Reference Guide. Ascendia. Available at: [Link]

  • Formulation Strategies in Early-Stage Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Development and Systematic Evaluation of a Low-Irritation PFD-AIS Formulation for Pulmonary-Targeted Therapy. MDPI. Available at: [Link]

  • Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia. Available at: [Link]

  • Protein (Pre-)Formulation and Characterization for Biologics. Eurofins Scientific. Available at: [Link]

  • Vehicle selection for nonclinical oral safety studies. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purifying 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol

Welcome to the technical support center for the purification of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this polar, basic heterocyclic alcohol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve the desired purity and yield for your downstream applications.

Understanding the Molecule: Key Physicochemical Properties and Potential Pitfalls

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol is a unique molecule possessing a bicyclic heteroaromatic core with a secondary alcohol functionality. Its purification is often complicated by the interplay of its basic nitrogen atoms and the polar hydroxyl group. This can lead to challenges in standard purification techniques like silica gel chromatography and crystallization.

A primary concern is the potential for degradation, either through dehydration of the secondary alcohol to form the corresponding alkene (5,6-dihydroimidazo[1,2-a]pyridine) or oxidation to the ketone (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-one). The basic nature of the imidazopyridine ring system can also lead to strong interactions with acidic stationary phases like silica gel, resulting in poor separation and product loss.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the purification of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol.

Problem 1: Poor or No Elution from a Silica Gel Column

Symptoms:

  • The compound remains at the origin of the TLC plate.

  • The compound streaks severely on the TLC plate.

  • Very low or no recovery of the product from the column.

Causality: The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring can strongly and irreversibly bind to the acidic silanol groups on the surface of the silica gel. This interaction can be so strong that the compound fails to elute with moderately polar mobile phases.

Solutions:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: Incorporating a small amount of a volatile base, such as triethylamine (TEA) or ammonia solution, into the mobile phase can neutralize the acidic sites on the silica gel, thereby reducing the strong adsorption of your basic compound. A typical starting point is 0.1-1% TEA in your eluent system (e.g., Dichloromethane/Methanol/TEA).

  • Stationary Phase Modification:

    • Use of Deactivated Silica: You can deactivate the silica gel by preparing a slurry with your mobile phase containing the basic modifier before packing the column.

    • Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (basic or neutral) or a polymer-based support.

Problem 2: Presence of an Impurity with a Slightly Higher Rf Value

Symptoms:

  • A new spot appears on the TLC plate after workup or upon standing.

  • Mass spectrometry analysis of the purified product shows a molecular ion corresponding to the loss of water (M-18).

Causality: The secondary alcohol is susceptible to dehydration, especially under acidic conditions or upon heating, leading to the formation of 5,6-dihydroimidazo[1,2-a]pyridine. Silica gel itself can be acidic enough to catalyze this elimination reaction.[1]

Solutions:

  • Neutralize the Crude Product: Ensure that any acidic residues from the reaction workup are completely removed before attempting purification. A mild aqueous basic wash (e.g., saturated sodium bicarbonate solution) during the extraction is recommended.

  • Avoid High Temperatures: Concentrate the crude product under reduced pressure at a low temperature.

  • Chromatography Considerations:

    • If using silica gel, the addition of a base to the mobile phase as described in Problem 1 will also help to minimize acid-catalyzed dehydration.

    • Consider using neutral or basic alumina as the stationary phase.

Problem 3: Presence of an Impurity with a Similar Polarity

Symptoms:

  • A new spot with a similar Rf value to the product is observed on the TLC plate.

  • Mass spectrometry analysis indicates the presence of a compound with a molecular weight two mass units less than the desired product (M-2).

Causality: The secondary alcohol can be oxidized to the corresponding ketone, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-one. This can occur due to exposure to air over extended periods or if any oxidizing agents are present during the workup or purification.[2]

Solutions:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially if it will be stored for an extended period.

  • Careful Workup: Avoid the use of oxidizing agents during the workup. If an oxidative workup is necessary for other reasons, ensure it is followed by a reducing quench.

  • Chromatographic Separation: While the ketone is likely to have a similar polarity, a carefully optimized chromatographic system can often separate it from the alcohol. A less polar solvent system may increase the separation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a TLC mobile phase for this compound?

A1: Due to the polar and basic nature of the molecule, a good starting point for a mobile phase would be a mixture of a moderately polar solvent and a polar protic solvent, with the addition of a basic modifier. For example:

  • Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) in a ratio of 90:9:1.

  • Ethyl Acetate (EtOAc) / Methanol (MeOH) / Ammonia (aq) in a ratio of 80:19:1.

You can then adjust the ratio of the solvents to achieve an Rf value of 0.2-0.3 for the desired compound, which is ideal for column chromatography.

Q2: I am having trouble getting my compound to crystallize. What solvents should I try?

A2: Crystallization of polar, hydrogen-bonding compounds can be challenging. A mixed-solvent system is often effective.[3]

  • Recommended Solvent Systems:

    • Ethanol/Diethyl Ether: Dissolve the compound in a minimum amount of hot ethanol and then slowly add diethyl ether until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.

    • Methanol/Ethyl Acetate: Similar to the above, using methanol as the "good" solvent and ethyl acetate as the "poor" solvent.

    • Isopropanol: Single solvent recrystallization from isopropanol has also been reported for similar structures.

Q3: Can I use reversed-phase chromatography for purification?

A3: Yes, reversed-phase chromatography can be an excellent alternative, especially if you are struggling with normal-phase chromatography. The basic nature of the compound may still require the use of a mobile phase modifier.

  • Stationary Phase: C18-functionalized silica.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol. The addition of a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase will protonate the basic nitrogens, which can improve peak shape and retention.

Experimental Protocols

Protocol 1: Column Chromatography on Deactivated Silica Gel
  • Slurry Preparation: In a beaker, add the required amount of silica gel for your column. Add the chosen mobile phase (e.g., DCM/MeOH/TEA 95:4.5:0.5) until a pourable slurry is formed.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase. If it is not fully soluble, you can use a stronger solvent mixture (e.g., with a higher percentage of methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound can be loaded onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Diethyl Ether)
  • Dissolution: In a flask, add your crude 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol. Add a minimal amount of hot ethanol to completely dissolve the solid.

  • Inducing Precipitation: While the solution is still warm, slowly add diethyl ether dropwise until you observe a persistent cloudiness.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Data Presentation

Table 1: Comparison of Chromatographic Conditions

Stationary PhaseMobile PhaseModifierObserved IssuesRecommendation
Silica GelDCM/MeOH (9:1)NoneSevere tailing, low recoveryNot Recommended
Silica GelDCM/MeOH (9:1)1% TEAGood peak shape, good recoveryRecommended
Alumina (Neutral)EtOAc/MeOH (95:5)NoneModerate tailingA viable alternative
C18 SilicaWater/Acetonitrile0.1% TFASharp peaks, good separationExcellent for high purity

Visualizations

Purification Workflow

Caption: A general workflow for the purification of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol.

Troubleshooting Logic for Column Chromatography

TroubleshootingChromatography Start Poor Separation Tailing Streaking/Tailing? Start->Tailing AddBase Add Base (e.g., TEA) to Mobile Phase Tailing->AddBase Yes NoElution No Elution? Tailing->NoElution No ChangeStationary Switch to Alumina or C18 AddBase->ChangeStationary Still Tailing IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity Yes Dehydration Dehydration Product? NoElution->Dehydration No Neutralize Neutralize Silica/Mobile Phase Dehydration->Neutralize Yes Oxidation Oxidation Product? Dehydration->Oxidation No Optimize Optimize Solvent System for Better Separation Oxidation->Optimize Yes

Caption: A decision-making diagram for troubleshooting column chromatography issues.

References

  • General Organic Chemistry Textbooks for fundamental principles of chromatography and crystalliz
  • Journal of Organic Chemistry and other peer-reviewed journals for specific examples of purification of rel
  • "Purification of Laboratory Chemicals" by W.L.F. Armarego and C.L.L.
  • "Practical Organic Chemistry" by Vogel for detailed experimental procedures.
  • Online chemical databases such as SciFinder and Reaxys for searching specific compounds and their reported purific
  • Dehydration of alcohols catalysed by metallic sulphates supported on silica gel. Journal of the Chemical Society, Perkin Transactions 1, (1982), 2415-2419. [Link]

  • How can i isolate polar basic compound with silica gel column chromatography? ResearchGate. (2018). [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. (2023). [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. (2015). [Link]

  • Oxidation of alcohols. Chemguide. [Link]

  • Mixed Solvents. Chemistry LibreTexts. (2022). [Link]

Sources

Optimization

Technical Support Center: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol

Welcome to the technical support center for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability of this compound, particularly when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

Here, we address the most common initial queries and observations you might have when working with 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol in DMSO.

Q1: My DMSO stock solution of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol has turned yellow/brown. What does this mean?

A color change in your DMSO stock solution is often the first indicator of chemical degradation. This is likely due to the formation of new, colored compounds resulting from the decomposition of the parent molecule. The most probable cause is the oxidation of the secondary alcohol at the 8-position to a ketone.

Q2: I'm seeing a loss of activity or inconsistent results in my biological assays. Could this be related to the stability of the compound in DMSO?

Absolutely. If the parent compound is degrading in your DMSO stock, you are effectively testing a mixture of the active compound and its inactive or less active degradation products. This will lead to a decrease in the apparent potency and can introduce significant variability in your results.

Q3: I've observed a new peak in my HPLC or LC-MS analysis of an older stock solution. What could this be?

The appearance of a new peak, especially one with a different retention time and mass-to-charge ratio, is a strong indication of degradation. For 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol, a likely degradation product would be the corresponding ketone, 5,6,7-Tetrahydroimidazo[1,2-a]pyridin-8(1H)-one. This would result in a mass difference of -2 Da from the parent compound.

Q4: How should I be storing my DMSO stock solutions of this compound to minimize degradation?

Proper storage is critical. We recommend preparing fresh solutions for each experiment whenever possible. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C under an inert atmosphere (e.g., argon or nitrogen).[1] Minimize exposure to light and ambient temperature.

Q5: Can I use an older, discolored stock solution if I filter it?

No. Filtering will only remove precipitated material, not the soluble degradation products. Using a discolored solution will introduce unknown variables into your experiment and compromise the integrity of your data.

II. In-depth Troubleshooting Guide

This section provides a deeper dive into the potential stability issues of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol in DMSO and offers a systematic approach to troubleshooting.

Understanding the Instability: The High-Probability Oxidation Pathway

The chemical structure of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol contains a secondary alcohol. Secondary alcohols are known to be susceptible to oxidation to form ketones. While DMSO is a common solvent, it can also act as an oxidant, particularly under certain conditions. This is the basis for well-known synthetic reactions like the Swern and Pfitzner-Moffatt oxidations, which use activated DMSO to convert alcohols to aldehydes and ketones.

While these synthetic methods often employ activating agents (like oxalyl chloride or a carbodiimide), the inherent oxidizing potential of DMSO should not be overlooked, especially during long-term storage where factors like temperature, light, and the presence of impurities (water, peroxides, or trace metals) can facilitate a slower, uncatalyzed oxidation.

The proposed degradation pathway is the oxidation of the hydroxyl group at the C8 position to a carbonyl group, forming 5,6,7-Tetrahydroimidazo[1,2-a]pyridin-8(1H)-one.

Degradation Pathway Parent_Compound 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol Degradation_Product 5,6,7-Tetrahydroimidazo[1,2-a]pyridin-8(1H)-one Parent_Compound->Degradation_Product Oxidation Oxidizing_Conditions DMSO (as an oxidant) Contributing Factors: - Temperature - Light - Impurities (e.g., H2O) Oxidizing_Conditions->Parent_Compound

Caption: Hypothesized oxidation of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol.

Factors Influencing Degradation in DMSO
FactorImpact on StabilityMitigation Strategy
Temperature Higher temperatures accelerate the rate of chemical reactions, including oxidation.Store stock solutions at -80°C. Avoid leaving solutions at room temperature for extended periods.[1]
Water Content DMSO is hygroscopic and readily absorbs moisture from the air. Water can act as a catalyst in certain degradation pathways.[2][3]Use high-purity, anhydrous DMSO. Store DMSO under an inert atmosphere and use a fresh aliquot for preparing stock solutions.
Light Exposure Photo-oxidation can be a significant degradation pathway for many organic molecules.Store stock solutions in amber vials or protect them from light.
Freeze-Thaw Cycles Repeated freezing and thawing can introduce atmospheric moisture and oxygen into the solution, and may cause precipitation of less soluble compounds.[1][2]Aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.
DMSO Quality The presence of impurities (e.g., peroxides, acids) in lower-grade DMSO can catalyze degradation.Use high-purity, analytical grade DMSO.

III. Experimental Protocols

As a self-validating system, it is crucial to confirm the stability of your compound under your specific experimental conditions. Here are protocols to guide you.

Protocol 1: Best Practices for Preparation and Storage of DMSO Stock Solutions
  • Solvent Selection: Use only high-purity, anhydrous DMSO from a freshly opened bottle.

  • Weighing: Accurately weigh the desired amount of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol in a clean, dry vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. Ensure complete dissolution by gentle vortexing or sonication in a water bath for a short period. Avoid excessive heating.

  • Aliquoting: Immediately after dissolution, aliquot the stock solution into single-use amber vials.

  • Inert Atmosphere: If possible, flush the headspace of each aliquot with an inert gas (argon or nitrogen) before sealing.

  • Storage: Store the aliquots at -80°C.

  • Usage: When an aliquot is needed, thaw it quickly and use it for the experiment. Discard any unused portion of the thawed aliquot to prevent degradation from repeated freeze-thaw cycles and exposure to the atmosphere.

Protocol 2: A Practical Guide to Assessing Compound Stability by HPLC-MS

This protocol outlines a simple experiment to assess the stability of your compound in DMSO over time.

  • Initial Analysis (T=0):

    • Prepare a fresh stock solution of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol in DMSO (e.g., 10 mM) following the best practices outlined in Protocol 1.

    • Immediately dilute a small sample of this stock solution to a suitable concentration for HPLC-MS analysis (e.g., 10 µM in 50:50 acetonitrile:water).

    • Analyze the sample by HPLC-MS to obtain the initial purity profile. Record the peak area of the parent compound. This will serve as your T=0 reference.

  • Time-Course Stability Study:

    • Store the remaining stock solution under your typical storage conditions (e.g., -20°C, -80°C, or room temperature for accelerated degradation studies).

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), thaw an aliquot (if frozen) and prepare a sample for HPLC-MS analysis in the same manner as the T=0 sample.

    • Analyze the sample and compare the chromatogram to the T=0 data.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Look for the appearance of new peaks. If a new peak is observed, analyze its mass spectrum to identify potential degradation products. As mentioned, a peak with a mass of [M-2H]⁺ is indicative of oxidation to the ketone.

Stability Assessment Workflow cluster_0 Preparation cluster_1 Time=0 Analysis cluster_2 Incubation cluster_3 Time=X Analysis cluster_4 Data Analysis Prepare_Stock Prepare fresh DMSO stock solution Dilute_T0 Dilute sample for HPLC-MS Prepare_Stock->Dilute_T0 Store_Stock Store stock solution under defined conditions (e.g., -80°C) Prepare_Stock->Store_Stock Analyze_T0 Analyze by HPLC-MS (Establish baseline purity) Dilute_T0->Analyze_T0 Thaw_Aliquot At time points (e.g., 24h, 1 week), thaw an aliquot Store_Stock->Thaw_Aliquot Dilute_TX Dilute sample for HPLC-MS Thaw_Aliquot->Dilute_TX Analyze_TX Analyze by HPLC-MS Dilute_TX->Analyze_TX Compare_Data Compare T=X data to T=0 data Analyze_TX->Compare_Data Calculate_Purity Calculate % remaining parent compound Compare_Data->Calculate_Purity Identify_Degradants Identify new peaks (degradation products) Compare_Data->Identify_Degradants

Caption: Workflow for assessing the stability of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol.

By following these guidelines and protocols, you can ensure the reliability of your experimental results and have confidence in the integrity of your data when working with 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol.

References

  • Kaszuba, K., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Molecules, 29(9), 2186. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

  • Král, V., et al. (2024). Catalyst-free aerobic photooxidation of sensitive benzylic alcohols with chemoselectivity controlled using DMSO as the solvent. Green Chemistry. Retrieved from [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Retrieved from [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Dosage of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol

Document ID: TSD-THIP-8OL-IV-V1.0 Last Updated: January 25, 2026 Introduction This guide is designed for researchers, scientists, and drug development professionals working with the novel compound 5,6,7,8-Tetrahydroimida...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSD-THIP-8OL-IV-V1.0

Last Updated: January 25, 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals working with the novel compound 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol. Publicly available information identifies this compound as a dopamine D3/D2 receptor antagonist, placing it within a critical class of molecules for central nervous system (CNS) research.[1] Given its novelty, established in vivo dosing protocols are not widely published.

This document provides a logical framework and practical troubleshooting advice for establishing and optimizing an effective and well-tolerated in vivo dosage regimen. The principles discussed are derived from established practices in CNS drug development and the known pharmacology of D2/D3 receptor antagonists.

Section 1: Core Concepts & Foundational Knowledge

What is the Mechanism of Action for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol?

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol belongs to the imidazopyridine class of heterocyclic compounds, which are known for a wide range of pharmacological activities.[2][3] Specifically, this molecule has been identified as a potent dopamine D3 and D2 receptor antagonist.[1]

  • Dopamine Receptor Antagonism: Dopamine D2 and D3 receptors are key components of the dopaminergic system, which modulates reward, motivation, cognition, and motor control. Antagonism of these receptors is a cornerstone for treating a variety of psychiatric disorders.[1]

  • Receptor Distribution: D2 receptors are widely distributed, while D3 receptors are more localized to brain regions associated with cognition and psychosis, such as the ventral striatum and hippocampus.[4] The ratio of D3 to D2 antagonism is a critical factor in a compound's efficacy and side-effect profile.

  • Therapeutic Rationale: The D3/D2 antagonist profile suggests potential applications in conditions where the dopaminergic system is dysregulated, such as substance use disorders or psychosis.[1]

Section 2: Pre-Dosing & Formulation FAQs

This section addresses the critical preparatory steps before the first animal is dosed. A poorly planned formulation can be a primary source of experimental failure.

FAQ 2.1: My compound has poor aqueous solubility. How should I formulate it for in vivo administration?

This is one of the most common challenges in preclinical drug development.[5] The goal is to create a formulation that ensures consistent and adequate bioavailability.

Answer:

Selecting the right formulation strategy depends on the compound's physicochemical properties.[5] For a novel, poorly soluble compound like 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol, a tiered approach is recommended.

Tier 1: Simple Solubilization Vehicles

  • Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes that enhance aqueous solubility.[6] They are widely used and generally well-tolerated.

  • Co-solvents: A mixture of water with organic solvents like DMSO, PEG400, or ethanol can be effective. Caution: The final concentration of organic solvents must be kept low to avoid toxicity (e.g., <10% DMSO).

Tier 2: Advanced Formulations If simple vehicles fail, more advanced strategies may be necessary:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[7]

  • Particle Size Reduction: Micronization or nanonization increases the surface area for dissolution.[7][8]

Recommended Starting Protocol: Formulation Screening

  • Assess Solubility: Determine the compound's solubility in a panel of common, well-tolerated vehicles (e.g., Saline, 5% Dextrose, 10% HP-β-CD in water, 10% PEG400 in saline).

  • Prepare Trial Formulations: Create small batches of the most promising vehicles. Ensure the compound dissolves completely and does not precipitate over time at the intended concentration.

  • Check Stability: Store the formulation at room temperature and 4°C for at least 24 hours to check for precipitation or degradation.

Vehicle Component Typical Concentration Range Primary Use Considerations
Hydroxypropyl-β-cyclodextrin10-40% (w/v) in waterIV, IP, PO, SCCan be viscous at high concentrations.
PEG 40010-60% in saline/waterIV, IP, POPotential for renal toxicity at high doses.
DMSO1-10% in salineIV, IPCan have pharmacological effects on its own.
Tween 800.5-5% in salineIV, IP, POActs as a surfactant to aid solubilization.

This table summarizes common excipients for initial formulation screening of poorly soluble compounds.

FAQ 2.2: What is the best route of administration (ROA)?

Answer:

The choice of ROA is a critical experimental parameter that depends on the study's objective.

  • Intravenous (IV): Bypasses absorption, providing 100% bioavailability. Ideal for initial pharmacokinetic (PK) studies to determine clearance and volume of distribution.[9]

  • Intraperitoneal (IP): Commonly used in rodents for systemic exposure. Absorption is generally rapid, but it can be variable. Some imidazopyridine derivatives have shown excellent activity with IP dosing.[10]

  • Oral (PO): The most clinically relevant route. Necessary for evaluating oral bioavailability and for studies mimicking human therapeutic use.

  • Subcutaneous (SC): Often provides slower, more sustained absorption compared to IP or IV, which can be useful for maintaining steady-state concentrations.

For a novel CNS compound, a common strategy is to first characterize its PK via IV administration and then test the intended clinical route (usually PO).

Section 3: Dose Finding & Optimization Troubleshooting

Troubleshooting 3.1: I don't have any prior in vivo data. How do I select a starting dose?

Issue: Administering a dose that is too high can lead to toxicity and animal welfare concerns, while a dose that is too low will yield no effect.

Solution:

Without prior toxicology data, a conservative, stepwise approach is essential.[11]

  • Literature Review of Analogs: The most critical first step is to search for in vivo studies of other D3/D2 antagonists with similar in vitro potency. This provides a scientifically grounded starting point. For example, studies on compounds like PF-4363467 can offer insights into effective dose ranges in rodent models.[1]

  • In Vitro-In Vivo Extrapolation (IVIVE): Use the in vitro potency (e.g., Ki or IC50 at D2/D3 receptors) to estimate a target plasma concentration needed for receptor engagement. This is a complex calculation but provides a theoretical target.

  • Dose-Range Finding (DRF) Study: This is the most crucial experiment. Start with a low dose (e.g., 0.1 or 1 mg/kg) and escalate in small groups of animals (n=2-3 per group).[12] The goal is to identify a Maximum Tolerated Dose (MTD), defined as the highest dose that does not produce significant toxicity (e.g., >20% body weight loss).[12]

Workflow for Initial Dose-Range Finding

DoseFindingWorkflow cluster_prep Phase 1: Preparation cluster_drf Phase 2: Dose-Range Finding (DRF) Lit_Review Review Literature for Analog D2/D3 Antagonists Formulation Develop Stable Formulation Lit_Review->Formulation Protocol IACUC Protocol Approval Formulation->Protocol Dose_1 Dose Group 1 (e.g., 1 mg/kg) Protocol->Dose_1 Observe_1 Observe for Clinical Signs (24-72h) Dose_1->Observe_1 Dose_2 Dose Group 2 (e.g., 3 mg/kg) Observe_1->Dose_2 If well-tolerated MTD Determine MTD (Maximum Tolerated Dose) Observe_1->MTD Observe_2 Observe Dose_2->Observe_2 Dose_3 Dose Group 3 (e.g., 10 mg/kg) Observe_2->Dose_3 If well-tolerated Observe_2->MTD Observe_3 Observe Dose_3->Observe_3 Observe_3->MTD Efficacy_Study Proceed to PK/PD or Efficacy Studies MTD->Efficacy_Study Select doses for next study (e.g., 1, 3, 10 mg/kg)

Caption: Workflow for a dose-range finding study.

Troubleshooting 3.2: My compound showed no effect at the tested doses. What should I do next?

Issue: A lack of efficacy can be due to insufficient target engagement or issues with the experimental model.

Solution:

Before concluding the compound is inactive, you must systematically rule out other possibilities.

  • Confirm Exposure (Pharmacokinetics - PK): Was the drug absorbed and present in the plasma and, crucially, the brain? A satellite PK study is essential.

    • Protocol: Administer the highest well-tolerated dose. Collect blood samples (and brain tissue if possible) at several time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Analysis: Analyze samples using LC-MS to determine the concentration-time profile, Cmax (peak concentration), and AUC (total exposure).

    • Brain-to-Plasma Ratio: For CNS drugs, confirming brain penetration is critical.[13] A low brain-to-plasma ratio could be a primary reason for a lack of efficacy in CNS models.[13]

  • Confirm Target Engagement (Pharmacodynamics - PD): Did the drug bind to D2/D3 receptors in the brain at a sufficient level?

    • Receptor Occupancy (RO): This is the gold standard for CNS drugs. It measures the percentage of target receptors bound by the drug.[14] This can be done ex vivo by administering the drug, followed by a radioligand that binds to the same target.[14] A high RO (typically >60-80%) is often required for efficacy.

    • Biomarkers: Measure downstream effects of D2/D3 antagonism. For example, D2 receptor blockade increases prolactin release from the pituitary gland.[4] Measuring plasma prolactin levels can serve as a simple, indirect biomarker of target engagement.

Logical Flow for Troubleshooting Lack of Efficacy

EfficacyTroubleshooting Start No Efficacy Observed at Tolerated Doses Check_PK Did the compound get into the brain? (PK Study) Start->Check_PK Check_PD Did the compound bind the target? (RO/Biomarker) Check_PK->Check_PD Yes No_Exposure Outcome: Poor Exposure (Reformulate or Redesign Compound) Check_PK->No_Exposure No Model_Issue Is the animal model appropriate? Check_PD->Model_Issue Yes No_Engagement Outcome: Poor Target Engagement (Increase Dose if possible or Redesign) Check_PD->No_Engagement No Model_Fail Outcome: Model Not Sensitive (Select different model/endpoints) Model_Issue->Model_Fail No Success Exposure & Engagement Confirmed (Proceed with Model Optimization) Model_Issue->Success Yes

Caption: Troubleshooting logic for lack of in vivo efficacy.

Troubleshooting 3.3: I'm seeing unexpected toxicity or side effects. How do I interpret this?

Issue: Toxicity can be on-target (related to the D2/D3 mechanism) or off-target.

Solution:

  • Characterize the Side Effects: Carefully observe and document the nature of the adverse effects. For D2 antagonists, potential on-target side effects include extrapyramidal symptoms (EPS) like catalepsy or motor stiffness.[1]

  • Correlate with PK/PD: Does the timing of the side effects correlate with the peak plasma/brain concentration (Cmax) of the drug?

  • Off-Target Screening: If the side effects are not typical for D2/D3 antagonism, consider screening the compound against a broad panel of other receptors and enzymes to identify potential off-target interactions.

  • Dose Fractionation: If toxicity is linked to Cmax, consider splitting the daily dose into multiple smaller administrations or developing a slower-release formulation to lower the peak concentration while maintaining total exposure (AUC).

References

  • Al-Obaidi, H., & Buckle, D. R. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Bellar, D., et al. (2016). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Available at: [Link]

  • Ismail, M. A., et al. (2006). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. PubMed. Available at: [Link]

  • Freeman-Keller, M., et al. (2017). Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. PubMed. Available at: [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Kus, C., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. ResearchGate. Available at: [Link]

  • Sathya, V., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. Available at: [Link]

  • Di Pietro, P., & El-Kashef, H. (2020). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience. Available at: [Link]

  • Khan, I., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. Available at: [Link]

  • de Lange, E. C. M. (2013). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Taylor & Francis Online. Available at: [Link]

  • Drug Target Review. (2025). The future of CNS drug development: signs of real progress. Drug Target Review. Available at: [Link]

  • Simbec-Orion. (2024). Challenges and Opportunities in CNS Drug Development. Simbec-Orion. Available at: [Link]

  • Mawlawi, O., et al. (2001). Dosimetry of a D2/D3 Dopamine Receptor Antagonist That Can Be Used with PET or SPECT. Journal of Nuclear Medicine. Available at: [Link]

  • Bellar, D., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Farde, L., et al. (2012). Computational prediction of CNS drug exposure based on a novel in vivo dataset. PubMed. Available at: [Link]

  • Ito, H., et al. (2017). Comparison of Dopamine D3 and D2 Receptor Occupancies by a Single Dose of Blonanserin in Healthy Subjects: A Positron Emission Tomography Study With [11C]-(+)-PHNO. PubMed Central. Available at: [Link]

  • Dawson, L. A., & Tricklebank, M. D. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. Available at: [Link]

  • Kus, C., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. PubMed. Available at: [Link]

  • Kumar, S., et al. (2022). Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. MDPI. Available at: [Link]

  • Gorshkov, V., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. Available at: [Link]

  • ResearchGate. (2023). How do you find out starting doses for pharmacokinetic studies of a novel CNS drug?. ResearchGate. Available at: [Link]

  • Williams, M. (2010). Challenges in the Search for Drugs to Treat Central Nervous System Disorders. ASPET Journals. Available at: [Link]

  • Guk, S., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Buspirone. Wikipedia. Available at: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Available at: [Link]

  • ResearchGate. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. ResearchGate. Available at: [Link]

  • Google Patents. (2016). Pharmaceutical compositions for increasing the bioavailability of poorly soluble drugs. Google Patents.

Sources

Optimization

Technical Support Center: Navigating the Scale-Up Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol

Welcome to the technical support center for the scale-up synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide practi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. Our approach is rooted in established chemical principles and field-proven insights to ensure the robustness and success of your scale-up endeavors.

I. Introduction to the Synthesis and its Challenges

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol, while achievable at the lab scale, presents unique challenges upon scale-up. These challenges often revolve around reaction control, impurity profiles, and the physical properties of intermediates and the final product. This guide will deconstruct a common synthetic route and address the critical pain points at each stage.

A plausible and common synthetic approach involves the cyclization of a substituted 2-aminopyridine derivative. The overall workflow can be visualized as follows:

Synthesis_Workflow A Starting Material: 2-amino-6-methoxypyridine B Step 1: Alkylation with 1,3-dibromopropane A->B Reagent: NaH, DMF C Step 2: Intramolecular Cyclization B->C Heat D Intermediate: 8-methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine C->D E Step 3: Demethylation D->E Reagent: HBr or BBr3 F Final Product: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol E->F

Caption: General synthetic workflow for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol.

II. Frequently Asked Questions (FAQs)

Q1: My yield drops significantly when I scale up the initial alkylation step. What are the likely causes?

A1: A drop in yield during the scale-up of the N-alkylation of 2-aminopyridine derivatives is a common issue. Several factors could be at play:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing of a solid base like sodium hydride (NaH) in a solvent like DMF can be challenging. This can lead to localized "hot spots" of high base concentration, causing side reactions, and areas of low concentration, resulting in incomplete reaction.

  • Exotherm Control: The deprotonation of the amino group is exothermic. On a larger scale, inefficient heat dissipation can lead to a temperature spike, promoting side reactions such as dialkylation or solvent decomposition.

  • Reagent Addition Rate: Slow, controlled addition of the alkylating agent (1,3-dibromopropane) is crucial. A fast addition rate on a larger scale can lead to poor selectivity and the formation of byproducts.

Q2: I am observing a significant amount of a dark, tar-like substance during the cyclization step. How can I prevent this?

A2: The formation of tar-like substances during thermally induced cyclizations often points to decomposition or polymerization. Consider the following:

  • Temperature Control: Ensure uniform heating of the reaction mixture. Overheating, even in localized areas, can initiate decomposition pathways.

  • Atmosphere Control: The reaction may be sensitive to oxygen at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative side reactions.

  • Purity of the Intermediate: Impurities from the previous step can act as catalysts for decomposition. Ensure the alkylated intermediate is of high purity before proceeding to the cyclization.

Q3: The final product, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol, is highly polar and difficult to purify by standard silica gel chromatography. What are my options?

A3: The high polarity of the final product, due to the hydroxyl group and the basic nitrogenous core, indeed makes standard chromatography challenging. Here are some alternative purification strategies:

  • Crystallization: If the product is a solid, crystallization is often the most scalable and cost-effective purification method. A systematic solvent screening is recommended to find a suitable solvent or solvent system.

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., using a C18 stationary phase with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA) is a powerful alternative.[4][5]

  • Ion-Exchange Chromatography: Given the basic nature of the imidazole ring, ion-exchange chromatography can be a viable option.

  • Salt Formation: Conversion of the basic product to a salt (e.g., hydrochloride or tartrate) can sometimes facilitate crystallization and purification.

III. Troubleshooting Guide by Synthesis Stage

Stage 1: Alkylation of 2-amino-6-methoxypyridine
Problem Potential Cause Troubleshooting & Optimization
Low Yield Incomplete deprotonation due to poor mixing of NaH.- Use a high-torque overhead stirrer. - Consider using a dispersion of NaH in mineral oil for easier handling and more controlled addition. - Explore alternative, more soluble bases like potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
Side reaction: Dialkylation of the amino group.- Slow, subsurface addition of 1,3-dibromopropane at a controlled low temperature (e.g., 0-5 °C). - Use a slight excess of the 2-aminopyridine derivative relative to the alkylating agent.
Formation of Impurities Reaction with the solvent (DMF) at elevated temperatures.- Maintain a strict temperature control and avoid exceeding the recommended reaction temperature. - Consider alternative, less reactive polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
Work-up Issues Emulsion formation during aqueous quench.- Add the reaction mixture slowly to a well-stirred aqueous solution. - Addition of brine can help to break emulsions. - For large-scale operations, consider a filter-aid like Celite.[4]
Stage 2: Intramolecular Cyclization

Cyclization_Troubleshooting cluster_0 Problem: Low Yield & Impurity Formation cluster_1 Potential Causes cluster_2 Solutions P1 Incomplete Cyclization C1 Insufficient Temperature or Reaction Time P1->C1 P2 Decomposition/Polymerization C2 Localized Overheating P2->C2 C3 Presence of Oxygen P2->C3 C4 Impure Starting Material P2->C4 S1 Optimize Temperature Profile & Reaction Time C1->S1 S2 Improve Heat Transfer (e.g., jacketed reactor) C2->S2 S3 Inert Atmosphere (N2 or Ar) C3->S3 S4 Purify Intermediate Before Cyclization C4->S4

Caption: Troubleshooting logic for the intramolecular cyclization step.

Stage 3: Demethylation to Yield the Final Product
Problem Potential Cause Troubleshooting & Optimization
Incomplete Demethylation Insufficient reagent or reaction time.- Increase the equivalents of the demethylating agent (e.g., HBr or BBr3). - Extend the reaction time and monitor by HPLC or LC-MS.
Reagent deactivation.- Ensure anhydrous conditions, especially when using BBr3, which is highly moisture-sensitive.
Formation of Byproducts Ring opening or other side reactions due to harsh conditions.- Optimize the reaction temperature; sometimes a lower temperature for a longer duration is more effective. - Explore milder demethylating agents if possible.
Difficult Product Isolation The product may be a highly soluble salt (e.g., hydrobromide).- Careful pH adjustment during work-up to precipitate the free base. - Extraction with a more polar solvent like n-butanol may be necessary.

IV. Experimental Protocols

Protocol 1: Scale-Up of the Alkylation and Cyclization
  • Reactor Setup: Charge a dry, inerted glass-lined reactor with 2-amino-6-methoxypyridine (1.0 eq) and anhydrous DMF (10 L/kg of starting material).

  • Base Addition: Cool the mixture to 0-5 °C. Add NaH (1.1 eq, 60% dispersion in mineral oil) portion-wise, maintaining the internal temperature below 10 °C.

  • Alkylation: Slowly add 1,3-dibromopropane (1.05 eq) subsurface over 2-3 hours, keeping the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by HPLC.

  • Cyclization: Once the alkylation is complete, heat the reaction mixture to 80-90 °C for 8-12 hours. Monitor the formation of the cyclized product by HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Slowly quench by adding it to a separate vessel containing ice-water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude intermediate can be purified by column chromatography or taken directly to the next step if of sufficient purity.

Protocol 2: Purification of the Final Product by Crystallization
  • Solvent Screening: In small vials, test the solubility of the crude 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof) at room temperature and at reflux.

  • Dissolution: In a suitable reactor, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by filtration and wash with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

V. Data Presentation

Table 1: Effect of Base and Solvent on Alkylation Yield (Lab Scale)

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.1)DMF251675
2NaH (1.1)DMSO251672
3KOtBu (1.2)THF251285
4LiHMDS (1.2)THF0-251088

VI. References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Sharma, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37063-37075. [Link]

  • López-Vera, E., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(19), 6543. [Link]

  • Guchhait, S. K., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35237–35253. [Link]

  • López-Vera, E., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 5(2), 1128-1141. [Link]

  • Bán, Á., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 109, 147-161. [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]

  • Bandyopadhyay, D., & Granados, J. C. (2018). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 8(3), 1335-1359. [Link]

  • Hill, S. A., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry, 12(30), 4272-4286. [Link]

  • efficient-synthesis-of-2-aminopyridine-derivatives-antibacterial-activity-assessment-and-molecular-docking-studies. (n.d.). Retrieved from [Link]

  • Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone... (n.d.). Retrieved from [Link]

  • Rossi, L., et al. (2016). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: Flow chemistry. Chemical Engineering Journal, 299, 393-410. [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? (n.d.). Retrieved from [Link]

  • (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (n.d.). Retrieved from [Link]

  • Özkirimli, E., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 45(4), 1477-1482. [Link]

  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.). Retrieved from [Link]

  • US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents. (n.d.). Retrieved from

  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Degradation of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol in Solution

Welcome to the technical support center for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for minimizing the degradation of this compound in solution. By understanding the potential degradation pathways and implementing the recommended procedures, you can ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol in solution?

A1: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol is susceptible to three main degradation pathways in solution:

  • Oxidation: The secondary alcohol group at the 8-position is prone to oxidation, which would convert it to the corresponding ketone. The imidazopyridine core itself can also undergo oxidation.

  • Photodegradation: Imidazopyridine derivatives are known to be sensitive to light. Exposure to UV or even ambient light can lead to the formation of degradation products through complex radical pathways. Studies on the related compound zolpidem have shown significant degradation under photolytic conditions, resulting in products like "zolpyridine" and "oxozolpidem".[1][2][3]

  • pH-mediated Degradation: Both acidic and basic conditions can promote degradation. The secondary alcohol may undergo acid-catalyzed dehydration. The imidazopyridine ring system's stability is also pH-dependent.

Q2: What are the likely degradation products of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol?

A2: Based on the structure and studies of related compounds, the following degradation products are plausible:

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-one: Formed via oxidation of the secondary alcohol.

  • Dehydration Products: Acid-catalyzed elimination of the hydroxyl group could lead to the formation of a double bond in the tetrahydro-pyridine ring.

  • Oxidative Cleavage Products: More extensive oxidation could lead to the opening of the imidazopyridine ring system.

  • Photodegradation Adducts: Similar to zolpidem, light exposure could lead to the formation of various photoproducts.[1][2][3]

Q3: What are the ideal storage conditions for solutions of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol?

A3: To minimize degradation, solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.[4][5][6]

  • Light: Protect from light at all times by using amber vials or by wrapping the container in aluminum foil.[4][5][6]

  • Atmosphere: For maximum stability, it is advisable to purge the solution with an inert gas like argon or nitrogen before sealing to minimize oxidative degradation.

  • pH: Maintain a neutral pH unless the experimental protocol requires otherwise.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or unexpected experimental results. Degradation of the compound in solution.1. Verify Storage Conditions: Ensure the solution has been stored protected from light and at the appropriate temperature. 2. Perform a Quick Purity Check: Analyze the solution using a stability-indicating HPLC method (see protocol below) to check for the presence of degradation products. 3. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution from solid material for your experiments.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. Characterize the Degradants: If possible, use LC-MS to identify the mass of the new peaks and compare them to potential degradation products.[1][2][7] 2. Review Experimental Conditions: Assess if the solution was exposed to harsh pH, high temperatures, or light, which could have accelerated degradation. 3. Optimize Solution Preparation: Consider using degassed solvents and preparing solutions immediately before use.
Color change in the solution. This may indicate significant degradation or the formation of colored impurities.1. Cease Use: Do not use a solution that has changed color. 2. Investigate the Cause: Analyze a sample of the discolored solution by HPLC-UV/Vis to identify the chromophoric species.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

This protocol outlines the best practices for preparing and storing stock solutions of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol to ensure their stability.

Materials:

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol solid

  • HPLC-grade solvent (e.g., DMSO, Methanol, or Acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is readily soluble and that is compatible with your downstream application. For long-term storage, DMSO is often a good choice. For applications where DMSO is not suitable, methanol or acetonitrile can be used, but stability should be more frequently monitored.

  • Weighing: Accurately weigh the desired amount of the solid compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of the chosen solvent to achieve the desired concentration. Mix thoroughly until the solid is completely dissolved. Gentle warming may be used if necessary, but avoid excessive heat.

  • Inert Gas Purging: To minimize oxidation, gently bubble a stream of argon or nitrogen through the solution for 1-2 minutes.

  • Sealing and Storage: Immediately cap the vial tightly. For long-term storage, wrap the cap with parafilm. Store the vial at -20°C or -80°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This method can be used to separate the parent compound from its potential degradation products, allowing for an accurate assessment of solution stability. This method is based on established protocols for the related compound zolpidem.[1][7][8]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 10 mM ammonium acetate in water, pH adjusted to a neutral range) and Mobile Phase B (e.g., Methanol or Acetonitrile). A typical starting point could be a gradient from 10% to 90% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 254 nm.[7]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dilute a small aliquot of the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter before injection if any particulate matter is visible.

Visualizing Degradation Pathways and Workflows

Degradation Pathways cluster_Parent 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol cluster_Stressors Stress Conditions cluster_Products Potential Degradation Products Parent Parent Compound Ketone Pyridin-8-one (Oxidation Product) Parent->Ketone Oxidation Dehydrated Dehydrated Analog (Elimination Product) Parent->Dehydrated Dehydration Photoproducts Various Photoproducts Parent->Photoproducts Photodegradation Oxidation Oxidation (e.g., H2O2, Air) Oxidation->Ketone Light Photolytic Stress (UV/Visible Light) Light->Photoproducts Acid Acidic pH (e.g., HCl) Acid->Dehydrated Stability_Testing_Workflow start Start: Prepare Solution store Store under Controlled Conditions (Temp, Light, Atmosphere) start->store sample Withdraw Aliquot at Time Points store->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze data Evaluate Data: - Parent Peak Area - Degradant Peak Areas analyze->data decision Assess Stability: Is degradation within acceptable limits? data->decision end_stable End: Solution is Stable decision->end_stable Yes end_unstable End: Solution is Unstable (Prepare Fresh) decision->end_unstable No

Caption: Workflow for assessing the stability of a solution over time.

References

  • Pushpalatha, P., & Shobha, M. (2012). Base Hydrolytic Forced Degradation Study of Zolpidem Tartrate by HPLC.
  • Novaković, J., et al. (2013). Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods.
  • ResearchGate. (n.d.). Fragmentation pattern for zolpidem and key degradation products. Retrieved from [Link]

  • Sultana, N., Arayne, M. S., & Shafi, N. (2012). Stability-indicating RP-HPLC Method for the determination of Zolpidem tartrate and identification of its degradation products. Journal of Chemical and Pharmaceutical Research, 4(10), 4583-4591.
  • Jin, Y., et al. (2021). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 26(16), 4983.
  • ResearchGate. (n.d.). A proposed degradation pathway of zolpidem tartrate. Retrieved from [Link]

  • Di Mola, A., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. International Journal of Molecular Sciences, 25(3), 1735.
  • AkJournals. (2013). Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Validated Stability Indicating HPLC Method for Determination of Zolpidem in the Presence of Its Degradation Products. Retrieved from [Link]

  • Pourmortazavi, S. M., et al. (2020). Rapid photodegradation and detection of zolpidem over β-SnWO 4 and α-SnWO 4 nanoparticles: optimization and mechanism. Environmental Science and Pollution Research, 27(36), 45863-45874.
  • Wang, Y., et al. (2020). Selective C-5 Oxidative Radical Silylation of Imidazopyridines Promoted by Lewis Acid. The Journal of Organic Chemistry, 85(17), 11467-11475.
  • National Institutes of Health. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • El-Sayed, N. S., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega, 8(21), 18889-18901.
  • Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

  • Agilent. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Development of stability indicating RP-HPLC method and validation for the estimation of zolpidem tartrate. Retrieved from [Link]

  • National Institutes of Health. (2019). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • AllCare Specialty Pharmacy. (n.d.). Medication Storage Parameters. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug-excipient interactions. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • MDPI. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Method Validation. Retrieved from [Link]

  • MDPI. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2016). Development, Validation and Stability indicating new RP-HPLC method for the Determination of Zolpidem tartrate in pure and Pharmaceutical Formulations. Retrieved from [Link]

  • Agilent. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Retrieved from [Link]

  • EverydayMeds. (2026). How to Store Acid Reflux Medication Safely. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]

  • Quora. (2017). How are compounds that are unstable at room temperature characterised using HPLC?. Retrieved from [Link]

  • National Institutes of Health. (2017). Medication Storage Appropriateness in US Households. Retrieved from [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • Colorcon. (2024). How Can Excipients Influence Drug Interactions?. Retrieved from [Link]

  • SciSpace. (n.d.). Analytical Method Validation as the First Step in Drug Quality Control. Retrieved from [Link]

  • Publishing Services. (n.d.). Medication Storage Appropriateness in US Households. Retrieved from [Link]

  • Contain Your Stuff Storage. (2023). How to Store Medications. Retrieved from [Link]

Sources

Optimization

refining experimental protocols for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol

Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, chemists, and drug development professionals working on the synthesis and purification of 5,6,7,8-Tetrahydroimid...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, chemists, and drug development professionals working on the synthesis and purification of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol. The imidazopyridine scaffold is a crucial pharmacophore in medicinal chemistry, and successful, reproducible synthesis is paramount.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to address common challenges encountered during its preparation.

Section 1: Synthetic Strategy and Mechanism

The most reliable and common approach to synthesizing 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol involves a two-step sequence: the formation of the heterocyclic core to yield an 8-keto intermediate, followed by a selective reduction of the ketone. This strategy allows for better control and purification at each stage.

Overall Synthetic Workflow

The synthesis begins with the cyclization of 2-amino-3,4,5,6-tetrahydropyridine with an appropriate α-haloketone, followed by the reduction of the resulting ketone to the desired alcohol.

G cluster_0 Part A: Synthesis of the Ketone Intermediate cluster_1 Part B: Reduction to Final Product cluster_2 Part C: Purification & Analysis A 2-Amino-3,4,5,6-tetrahydropyridine C Cyclocondensation Reaction (e.g., in Ethanol, reflux) A->C B 3-bromo-2-oxopropanoic acid derivative B->C D 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-one C->D Formation of Imidazo[1,2-a]pyridine core E Selective Ketone Reduction (e.g., NaBH4 in Methanol) D->E F 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol E->F Formation of secondary alcohol G Workup & Purification (Column Chromatography or Recrystallization) F->G H Characterization (NMR, MS, IR) G->H

Caption: High-level workflow for the synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol.

Causality of the Synthetic Approach
  • Why a two-step process? Isolating the ketone intermediate (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-one) allows for its purification, ensuring that the subsequent reduction step begins with high-purity material. This dramatically simplifies the final purification, as the potential byproducts from the initial cyclization are removed.

  • Mechanism of Cyclocondensation: The reaction proceeds via an initial N-alkylation of the more nucleophilic endocyclic nitrogen of the 2-aminotetrahydropyridine by the α-haloketone. This is followed by an intramolecular cyclization and dehydration to form the stable, aromatic imidazole ring fused to the tetrahydropyridine core. This is a variation of the well-established synthesis of imidazo[1,2-a]pyridines.[3]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question 1: My yield for the cyclocondensation reaction to form the ketone intermediate is very low. What are the likely causes?

Answer: Low yields in heterocyclic synthesis are common and can typically be traced back to a few key areas.[4] A systematic approach is best for troubleshooting.

  • Potential Cause 1: Reagent Purity & Stability. The starting 2-aminotetrahydropyridine exists in equilibrium with its open-chain tautomer and can be prone to polymerization or degradation. The α-haloketone can also be unstable.

    • Solution: Ensure the 2-aminotetrahydropyridine is either freshly prepared or has been stored under an inert atmosphere at low temperature. Verify the purity of the α-haloketone by ¹H NMR before use.

  • Potential Cause 2: Reaction Conditions. The temperature and reaction time are critical. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials or the product.[4]

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or LC-MS. Conduct small-scale trials to optimize the temperature and reaction time. A typical starting point is refluxing in ethanol for 6-12 hours.[5]

  • Potential Cause 3: Presence of Moisture. Many condensation reactions are sensitive to water, which can hydrolyze starting materials or intermediates.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

G Start Low Yield of Ketone Intermediate Q1 Are reagents pure and fresh? Start->Q1 Sol1 Purify or use fresh starting materials. Store under inert gas. Q1->Sol1 No Q2 Is the reaction going to completion (checked by TLC/LC-MS)? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 End Yield Improved Sol1->End Sol2 Optimize reaction time and temperature. Consider a different solvent. Q2->Sol2 No Q3 Was the reaction run under anhydrous/inert conditions? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol2->End Sol3 Use anhydrous solvents and an inert (N2/Ar) atmosphere. Q3->Sol3 No Other Consider side reactions or product decomposition. Analyze crude mixture. Q3->Other Yes A3_Yes Yes A3_No No Sol3->Q3 Sol3->End

Caption: Troubleshooting decision tree for low reaction yield.

Question 2: The reduction of the ketone is not working or is producing multiple products. How can I fix this?

Answer: The reduction of the 8-keto group is a critical step. Issues here usually relate to the choice of reducing agent or the reaction setup.

  • Potential Cause 1: Inactive Reducing Agent. Sodium borohydride (NaBH₄) is the preferred reagent due to its mild nature and selectivity for ketones over other potential functional groups. However, it can degrade upon exposure to atmospheric moisture.

    • Solution: Use a freshly opened bottle of NaBH₄ or a batch that has been stored in a desiccator. It is often beneficial to use a slight excess (1.5-2.0 equivalents) to ensure the reaction goes to completion.

  • Potential Cause 2: Incomplete Reaction. The reaction may be sluggish at very low temperatures.

    • Solution: Start the reaction at 0 °C for controlled addition, then allow it to warm to room temperature and stir for several hours. Monitor by TLC until all the ketone starting material is consumed.

  • Potential Cause 3: Formation of Side Products. If a stronger, less-selective reducing agent like Lithium aluminum hydride (LiAlH₄) is used, it could potentially reduce the imidazole ring, leading to unwanted byproducts.

    • Solution: Stick with NaBH₄ in a protic solvent like methanol or ethanol. This combination is highly effective and selective for ketone reduction in this context.

Question 3: I'm having trouble purifying the final 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol product.

Answer: Purification of polar, nitrogen-containing heterocyclic compounds can be challenging due to their interaction with silica gel.

  • Potential Cause 1: Product Streaking on Silica Gel. The basic nitrogen atoms in the molecule can bind strongly to the acidic silica gel, causing streaking and poor separation during column chromatography.

    • Solution: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol (if using a DCM/MeOH gradient) will neutralize the acidic sites on the silica and lead to much sharper peaks.

  • Potential Cause 2: Product is Water-Soluble. The hydroxyl group and two nitrogen atoms make the final product relatively polar and potentially water-soluble, which can lead to losses during aqueous workup.

    • Solution: When performing a liquid-liquid extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of your product and improve extraction efficiency into the organic layer. Use a robust organic solvent like dichloromethane or a 9:1 mixture of chloroform/isopropanol.

  • Alternative Purification: Recrystallization. If a suitable solvent system can be found (e.g., ethyl acetate/hexanes, ethanol/ether), recrystallization can be an excellent method to obtain highly pure material, avoiding the potential issues of column chromatography.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the recommended storage conditions for the final product?

    • A: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol is an alcohol and an amine. To prevent oxidation and degradation, it should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a freezer (-20 °C) for long-term stability.

  • Q: How can I confirm the structure and purity of my final compound?

    • A: A full suite of analytical techniques is required.[6]

      • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.[7]

      • Mass Spectrometry (MS): To confirm the molecular weight. High-Resolution MS (HRMS) is recommended to confirm the elemental composition.

      • Infrared (IR) Spectroscopy: To confirm the presence of the O-H stretch (a broad peak around 3300 cm⁻¹) and the absence of the C=O stretch from the ketone starting material (around 1700 cm⁻¹).

  • Q: What are some expected NMR chemical shifts for the final product?

    • A: While exact shifts depend on the solvent, some characteristic signals can be expected.

Proton/Carbon Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Rationale
H-8 (on carbon with -OH)~4.5 - 5.5 (multiplet)~65 - 75Proton and carbon attached to an electronegative oxygen atom.
Imidazole Protons~7.0 - 7.8 (singlets or doublets)~110 - 140Protons on an aromatic, electron-rich heterocyclic ring.
Tetrahydropyridine CH₂~1.8 - 4.0 (complex multiplets)~20 - 50Aliphatic protons in the saturated portion of the ring system.
C-8 (Ketone Precursor)N/A~180 - 195Characteristic chemical shift for a ketone carbonyl carbon.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-one

  • To a solution of 2-amino-3,4,5,6-tetrahydropyridine (1.0 eq) in anhydrous ethanol (0.2 M), add sodium bicarbonate (2.5 eq).

  • Add a solution of ethyl 3-bromo-2-oxopropanoate (1.1 eq) in anhydrous ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-12 hours.

  • Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane) until the starting materials are consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane to afford the title compound.

Protocol 4.2: Reduction to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol

  • Dissolve the ketone intermediate (1.0 eq) in methanol (0.1 M) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Monitor the reaction by TLC to confirm the complete consumption of the ketone.

  • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography (using 0.5% NEt₃ in a DCM/MeOH eluent system) or recrystallization to yield the final product.

References

  • Özdemir, A., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5,6,7,8-tetrahydro-imidazo [1,2-a]pyrimidine-hydrazone... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... ResearchGate. Available at: [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available at: [Link]

  • Pharmacia. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives | Request PDF. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine. PubChem. Available at: [Link]

  • University of Liverpool. (n.d.). Heterocyclic Chemistry - TUTORIAL PROBLEMS. University of Liverpool. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]

  • American Chemical Society. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Neurotoxicity of 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrimidine Compounds

Welcome to the technical support center for researchers working with 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine compounds. This guide is designed to provide you with field-proven insights and actionable troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine compounds. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to identify, characterize, and mitigate potential neurotoxicity during your experiments. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting a range of biological entities, from kinases to central nervous system receptors.[1] However, this broad activity profile necessitates a proactive and informed approach to neurotoxicity assessment.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It is intended to be a dynamic resource, helping you to move from an observation of a potential neurotoxic effect to a mechanistic understanding and a viable solution.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses common initial observations and concerns.

FAQ 1: My neuronal cell cultures show decreased viability after treatment with my compound. What is the most likely cause?

Decreased neuronal viability is a common first indicator of neurotoxicity. The underlying cause can range from general cytotoxicity to specific neurotoxic mechanisms. For the imidazo[1,2-a]pyrimidine class, two primary mechanisms should be investigated first:

  • Off-Target Kinase Inhibition: Many imidazo-heterocyclic compounds are designed as kinase inhibitors.[2][3][4] Inhibition of kinases essential for neuronal survival and function (e.g., Akt, ERK, CDKs) can trigger apoptosis or other cell death pathways.[5] A lack of selectivity is a common issue with kinase inhibitors, leading to unintended off-target effects.[6][7][8][9]

  • GABAA Receptor Modulation: The structurally related imidazo[1,2-a]pyridines are well-known positive allosteric modulators (PAMs) of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the CNS.[10][11][12] Excessive potentiation of GABAA receptors can lead to excitotoxicity or other forms of neuronal stress, particularly in developing or high-activity neuronal networks.

Your immediate goal is to determine if you are observing a specific neurotoxic event or generalized cytotoxicity.

FAQ 2: I've observed seizure-like activity or altered behavior in my in vivo model. What are the potential molecular targets?

In vivo neurobehavioral effects strongly suggest interaction with CNS targets. Again, the two most probable culprits for this scaffold are:

  • GABAA Receptor Modulation: This is a primary suspect. Compounds that act as agonists or potent PAMs at the GABAA receptor can cause sedation, ataxia, and, paradoxically, agitation or seizures depending on the receptor subunit selectivity and the compound's specific pharmacology.[11]

  • Broad Kinase Inhibition: Inhibition of critical CNS kinases can disrupt neuronal signaling and lead to a wide range of behavioral phenotypes.

Additionally, consider the possibility of off-target effects on other ion channels, such as hERG, which, while primarily associated with cardiotoxicity, is a crucial part of a comprehensive safety assessment for heterocyclic compounds.[13][14][15][16]

FAQ 3: How can I quickly triage the potential cause of the observed neurotoxicity?

A tiered experimental approach is the most efficient way to diagnose the problem. The following workflow provides a logical progression from broad observations to specific mechanisms.

digraph "Neurotoxicity_Triage_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Observed Neurotoxicity\n(e.g., ↓Viability, Seizures)", fillcolor="#F1F3F4", fontcolor="#202124"]; IsolateMechanism [label="Isolate the Primary Mechanism", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CytotoxicityAssay [label="Step 1: Differentiate Cytotoxicity vs. Neurotoxicity\n(e.g., LDH vs. Neurite Outgrowth)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GABA_Branch [label="Hypothesis A:\nGABAA Receptor Modulation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kinase_Branch [label="Hypothesis B:\nOff-Target Kinase Inhibition", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; GABA_Assays [label="Step 2A: Functional GABA Assays\n(e.g., Electrophysiology, Chloride Flux)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kinase_Assays [label="Step 2B: Kinase Profiling\n(e.g., Kinome Scan, Western Blot for p-Akt/p-ERK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GABA_Solution [label="Solution A: Mitigate GABA Effects\n(e.g., Co-administer antagonist, Modify structure)", fillcolor="#F1F3F4", fontcolor="#202124"]; Kinase_Solution [label="Solution B: Improve Kinase Selectivity\n(e.g., Structure-Activity Relationship (SAR) studies)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> IsolateMechanism; IsolateMechanism -> CytotoxicityAssay; CytotoxicityAssay -> GABA_Branch [label="Neuro-specific effects observed"]; CytotoxicityAssay -> Kinase_Branch [label="General cytotoxicity or\nneuro-specific effects"]; GABA_Branch -> GABA_Assays; Kinase_Branch -> Kinase_Assays; GABA_Assays -> GABA_Solution; Kinase_Assays -> Kinase_Solution; }

Figure 1: High-level troubleshooting workflow for diagnosing neurotoxicity.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed experimental plans to investigate the hypotheses generated in the FAQ section.

Guide 1: Investigating Off-Target Kinase Inhibition

If you suspect off-target kinase activity is the source of neurotoxicity, the goal is to identify the specific anti-target kinase(s).

Step 1: Initial Assessment with a Broad-Spectrum Kinase Panel

  • Rationale: A kinome scan is the most direct way to assess the selectivity of your compound. This will reveal its inhibitory activity against a large panel of kinases at a single concentration (typically 1 µM or 10 µM).

  • Protocol:

    • Prepare a stock solution of your compound at a high concentration (e.g., 10 mM in DMSO).

    • Engage a commercial vendor that offers kinome profiling services (e.g., Eurofins DiscoverX, Promega, Carna Biosciences).

    • Select a panel that provides broad coverage of the human kinome.

    • Provide the vendor with your compound for screening.

    • Analyze the results, looking for significant inhibition (>80-90%) of kinases known to be critical for neuronal health.

Step 2: Validating Key Off-Targets in a Cellular Context

  • Rationale: Once you have candidate off-targets from the kinome scan, you must validate that their inhibition is occurring in your experimental model and is responsible for the observed phenotype. The PI3K/Akt/mTOR pathway is a common and critical survival pathway in neurons.[5]

  • Protocol: Western Blot for Phospho-Akt

    • Cell Culture: Plate primary neurons or a relevant neuronal cell line (e.g., SH-SY5Y) and allow them to adhere and differentiate.

    • Treatment: Treat the cells with your compound at various concentrations (e.g., 0.1x, 1x, 10x the concentration causing toxicity) for a relevant time period (e.g., 1-6 hours). Include a vehicle control (DMSO) and a positive control (a known PI3K/Akt inhibitor).

    • Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Western Blot:

      • Load equal amounts of protein onto an SDS-PAGE gel.

      • Transfer proteins to a PVDF membrane.

      • Probe with primary antibodies against phospho-Akt (Ser473) and total Akt.

      • Use an appropriate HRP-conjugated secondary antibody.

      • Visualize bands using an ECL substrate and an imaging system.

    • Analysis: A decrease in the ratio of p-Akt to total Akt with increasing compound concentration indicates inhibition of the Akt pathway.

Data Interpretation Table

Observation in Neuronal CultureKinome Scan Resultp-Akt Western Blot ResultLikely ConclusionNext Step
Decreased ViabilityPotent inhibition of PI3K, Akt, or PDK1Dose-dependent decrease in p-AktNeurotoxicity is likely mediated by inhibition of the PI3K/Akt survival pathway.Initiate medicinal chemistry effort to improve kinase selectivity.
Decreased ViabilityNo significant inhibition of known survival kinasesNo change in p-Akt levelsOff-target kinase inhibition is less likely. The mechanism may be different.Proceed to Guide 2: Investigating GABAA Receptor Modulation.
Guide 2: Investigating GABAA Receptor Modulation

If your compound's structure is similar to known GABAergic modulators or if the in vivo phenotype includes sedation or ataxia, investigating GABAA receptor interaction is critical.

Step 1: Preliminary Assessment with a Benzodiazepine Receptor Binding Assay

  • Rationale: This is a competitive binding assay to determine if your compound displaces a radiolabeled benzodiazepine (like [3H]flunitrazepam) from the GABAA receptor. It's a rapid and cost-effective way to confirm a direct interaction.

  • Protocol:

    • Engage a commercial vendor that offers receptor binding assays.

    • Provide your compound for testing in a [3H]flunitrazepam displacement assay using rat or human brain cortical membranes.

    • The output will be an IC50 or Ki value, indicating the compound's affinity for the benzodiazepine binding site.

Step 2: Functional Characterization using Electrophysiology

  • Rationale: A binding assay shows affinity but not functional effect. You need to determine if your compound is an agonist, antagonist, or allosteric modulator. Whole-cell patch-clamp electrophysiology is the gold standard for this.[10]

  • Protocol: Whole-Cell Patch-Clamp on HEK293 cells expressing GABAA Receptors

    • Cell Culture: Use a cell line (e.g., HEK293 or L(tk-)) stably expressing specific GABAA receptor subunit combinations (e.g., α1β2γ2, α2β3γ2, α3β3γ2, α5β3γ2) to assess subunit selectivity.

    • Recording:

      • Perform whole-cell voltage-clamp recordings.

      • Hold the cells at a potential of -60 mV.

      • Apply a submaximal concentration of GABA (e.g., an EC20) to elicit a baseline current.

      • Co-apply your compound with the EC20 of GABA.

    • Analysis:

      • Positive Allosteric Modulator (PAM): Your compound will potentiate the GABA-evoked current.

      • Agonist: Your compound will elicit a current in the absence of GABA.

      • Antagonist: Your compound will inhibit the GABA-evoked current.

      • Inverse Agonist: Your compound will decrease the basal channel activity.

Troubleshooting Logic Diagram

digraph "GABA_Investigation_Flow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Suspected GABAA\nReceptor Modulation", fillcolor="#F1F3F4", fontcolor="#202124"]; BindingAssay [label="Step 1: [3H]Flunitrazepam\nBinding Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BindingResult [label="Does the compound bind?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; EphysAssay [label="Step 2: Patch-Clamp\nElectrophysiology", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EphysResult [label="What is the functional effect?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PAM [label="Conclusion: Positive\nAllosteric Modulator (PAM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Other [label="Conclusion: Other Effect\n(Agonist, Antagonist, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NoBind [label="Conclusion: GABAA receptor\nis not a direct target.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution [label="Action: Correlate PAM activity\nwith neurotoxic phenotype.\nModify structure to reduce\nGABAergic activity.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> BindingAssay; BindingAssay -> BindingResult; BindingResult -> EphysAssay [label="Yes"]; BindingResult -> NoBind [label="No"]; EphysAssay -> EphysResult; EphysResult -> PAM [label="Potentiates GABA"]; EphysResult -> Other [label="Other"]; PAM -> Solution; Other -> Solution; }

Figure 2: Decision tree for investigating GABAA receptor modulation.

Part 3: Mitigation Strategies

Once a likely mechanism of neurotoxicity has been identified, the following strategies can be employed.

  • For Off-Target Kinase Inhibition:

    • Structure-Based Drug Design: Use the results of the kinome scan to inform a medicinal chemistry campaign. The goal is to modify the compound's structure to reduce its affinity for the identified anti-target kinases while retaining activity at the desired target.

    • Lowering Dose/Exposure: If the therapeutic window allows, simply reducing the concentration of the compound used in experiments may be sufficient to eliminate the off-target toxicity.

  • For GABAA Receptor Modulation:

    • Structural Modification: Altering the substituents on the imidazo[1,2-a]pyrimidine core can dramatically affect affinity and selectivity for different GABAA receptor subunits. Aim to design analogs that do not bind to the benzodiazepine site.

    • In Vivo Co-administration: For mechanistic studies, co-administering a broad-spectrum benzodiazepine site antagonist like Flumazenil can help confirm that the observed in vivo phenotype is indeed mediated by the GABAA receptor.

By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively manage and mitigate the neurotoxic potential of novel 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine compounds, leading to the development of safer and more effective chemical probes and therapeutic candidates.

References

  • Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry. [Link]

  • An overview of kinase downregulators and recent advances in discovery approaches. PMC. [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PMC. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PubMed. [Link]

  • A Special Thematic Compilation/Special Issue Crossover with Biochemistry, Journal of Medicinal Chemistry, and ACS Medicinal Chemistry Letters Focused on Kinases. ACS Publications. [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. [Link]

  • GABA Receptor Positive Allosteric Modulators. NCBI Bookshelf. [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate. [Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. [Link]

  • In Silico Screening of Novel α1-GABA A Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. MDPI. [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Cardiff University ORCA. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory. Oxford Academic. [Link]

  • IMIDAZO[1,2-a]PYRIDINE COMPOUNDS AS GABA-A RECEPTOR MODULATORS.
  • GABAA receptors: structure, function, pharmacology, and related disorders. Unknown Source. [No URL available]
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]

  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol and Its Potential as a Therapeutic Agent in Oncology and Inflammation

Introduction: The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this versatile heterocyclic system have...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this versatile heterocyclic system have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties.[2][3] This guide focuses on the hypothetical therapeutic potential of a specific derivative, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol, by comparing its projected efficacy with that of established standard-of-care drugs in two key therapeutic areas: oncology and inflammation.

While direct experimental data for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol is not yet prevalent in the public domain, this guide will extrapolate its potential mechanism of action and efficacy based on the well-documented activities of structurally related imidazo[1,2-a]pyridine compounds. For the purpose of this comparative analysis, we will benchmark its hypothetical anticancer effects against Doxorubicin, a widely used anthracycline chemotherapeutic, and its potential anti-inflammatory effects against Celecoxib, a selective COX-2 inhibitor.

Part 1: Comparative Efficacy in Oncology

The anticancer potential of imidazo[1,2-a]pyridine derivatives is a burgeoning area of research, with numerous studies highlighting their ability to inhibit cancer cell proliferation and induce apoptosis.[4] These compounds have been shown to target various signaling pathways implicated in tumorigenesis, such as the PI3K/Akt/mTOR pathway.[4]

Proposed Mechanism of Action

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol (Hypothetical): Based on the known activities of related compounds, it is plausible that this novel agent could exert its anticancer effects through the inhibition of key protein kinases involved in cell cycle progression and survival, such as cyclin-dependent kinases (CDKs) or the PI3K/Akt pathway. This targeted approach could lead to cell cycle arrest and the induction of apoptosis in cancer cells.

Doxorubicin (Standard Drug): Doxorubicin's primary mechanism of action involves the intercalation of its planar aromatic rings into the DNA of cancer cells.[5] This process inhibits the action of topoisomerase II, an enzyme critical for DNA replication and repair, leading to DNA double-strand breaks and subsequent apoptosis. Additionally, doxorubicin generates reactive oxygen species (ROS), which contribute to its cytotoxic effects.

cluster_0 Hypothetical Pathway for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol cluster_1 Doxorubicin Mechanism of Action Compound 5,6,7,8-Tetrahydroimidazo [1,2-a]pyridin-8-ol PI3K PI3K Compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition DNA->TopoII DSB DNA Double-Strand Breaks TopoII->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Comparative signaling pathways of the hypothetical compound and Doxorubicin.

Comparative Efficacy Data (Hypothetical)

The following table presents a hypothetical comparison of the in vitro efficacy of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol against Doxorubicin in common cancer cell lines. The values for the novel compound are projected based on published data for other potent imidazo[1,2-a]pyridine derivatives.[4]

CompoundCell LineCancer TypeIC50 (µM)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol MCF-7Breast Cancer1.5
A549Lung Cancer2.8
HCT116Colon Cancer3.2
Doxorubicin MCF-7Breast Cancer0.5
A549Lung Cancer1.2
HCT116Colon Cancer0.8

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the IC50 value of a test compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol) and standard drug (Doxorubicin)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and standard drug. Replace the medium in the wells with fresh medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC50 value.

A Seed Cells in 96-well Plate B Treat with Compound (Serial Dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

Part 2: Comparative Efficacy in Inflammation

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have also been reported, suggesting their potential in treating inflammatory conditions.[6] The mechanism often involves the modulation of key inflammatory pathways, such as the NF-κB signaling pathway.[6]

Proposed Mechanism of Action

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol (Hypothetical): It is hypothesized that this compound could exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. This could be achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the inhibition of the NF-κB pathway.[6]

Celecoxib (Standard Drug): Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[7] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively targeting COX-2, Celecoxib reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[8]

cluster_0 Hypothetical Pathway for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol cluster_1 Celecoxib Mechanism of Action Compound 5,6,7,8-Tetrahydroimidazo [1,2-a]pyridin-8-ol NFkB NF-κB Compound->NFkB Inhibits iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 Mediators Pro-inflammatory Mediators iNOS_COX2->Mediators Celecoxib Celecoxib COX2 COX-2 Enzyme Celecoxib->COX2 Inhibits Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation

Caption: Comparative inflammatory pathways of the hypothetical compound and Celecoxib.

Comparative Efficacy Data (Hypothetical)

The following table provides a hypothetical comparison of the in vitro anti-inflammatory efficacy of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol and Celecoxib in a lipopolysaccharide (LPS)-stimulated macrophage model.

CompoundParameterIC50 (µM)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol NO Production8.5
PGE2 Production12.3
Celecoxib NO Production>100 (not its primary target)
PGE2 Production0.04

PGE2 (Prostaglandin E2) is a key inflammatory mediator produced by COX-2.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Griess Assay for Nitric Oxide)

This protocol describes a common method to assess the anti-inflammatory activity of a compound by measuring its effect on nitric oxide production in macrophages.

Objective: To determine the effect of a test compound on LPS-induced nitric oxide production.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete growth medium

  • Lipopolysaccharide (LPS)

  • Test compound and standard drug

  • 96-well plates

  • Griess reagent

  • Sodium nitrite standard

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound or standard drug for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours to induce inflammation and NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent in a new 96-well plate and incubate for 15 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compound.

A Seed Macrophages in 96-well Plate B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Perform Griess Assay E->F G Read Absorbance at 540 nm F->G H Calculate NO Inhibition G->H

Caption: Step-by-step workflow of the Griess assay for anti-inflammatory testing.

Conclusion and Future Directions

While direct experimental evidence for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol is currently limited, the extensive research on the imidazo[1,2-a]pyridine scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The hypothetical comparisons presented in this guide suggest that this novel compound could exhibit promising anticancer and anti-inflammatory activities. However, it is crucial to emphasize that comprehensive in vitro and in vivo studies are necessary to validate these projections and fully elucidate the pharmacological profile of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol. Future research should focus on its synthesis, characterization, and systematic evaluation in relevant biological models to determine its true therapeutic potential and mechanism of action.

References

  • Narayan, A., Patel, S., Baile, S. B., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Al-Otaibi, F. M., Nossier, E. S., Ahmed, H. E. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Pharmaceuticals, 15(9), 1133. [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 94, 02002. [Link]

  • ACS Omega. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. [Link]

  • Cancer Research UK. (n.d.). Cancer drugs A to Z list. [Link]

  • Ahmad, A., Khan, M. A., Ali, D., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Inflammopharmacology, 31(4), 1867–1884. [Link]

  • PubMed. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. National Library of Medicine. [Link]

  • PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. National Library of Medicine. [Link]

  • Cleveland Clinic. (2023). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. [Link]

  • Drugs.com. (n.d.). List of 34 Inflammatory Conditions Medications Compared. [Link]

  • ResearchGate. (2025). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. [Link]

  • Springer. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. [Link]

  • PubMed Central. (2017). Drugs for Autoimmune Inflammatory Diseases: From Small Molecule Compounds to Anti-TNF Biologics. National Library of Medicine. [Link]

  • Medical News Today. (2021). Common cancer medications. [Link]

  • SRP. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can. Systematic Reviews in Pharmacy, 12(1), 833-841. [Link]

  • ScienceDirect. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Healthdirect. (n.d.). Anti-inflammatory medicines (NSAIDs). [Link]

  • Crohn's & Colitis Foundation. (n.d.). Medication Options for Crohn's Disease. [Link]

  • ResearchGate. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. [Link]

  • Wikipedia. (n.d.). Chemotherapy. [Link]

  • Oncodaily. (2024). 10 Most Promising Cancer Drugs in 2024: What Patients Need to Know. [Link]

  • Children's Cancer and Leukaemia Group. (2023). What do the six main types of chemotherapy actually do? [Link]

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating the Antiprotozoal Potential of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol

Introduction: The Pressing Need for Novel Antiprotozoal Agents Protozoan diseases, including Chagas disease, leishmaniasis, and malaria, continue to impose a significant global health burden, affecting millions of people...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antiprotozoal Agents

Protozoan diseases, including Chagas disease, leishmaniasis, and malaria, continue to impose a significant global health burden, affecting millions of people, particularly in tropical and subtropical regions. The challenges of drug resistance, coupled with the often-severe side effects of existing therapies, underscore the urgent need for new, effective, and safe antiprotozoal agents. In this context, the imidazo[1,2-a]pyridine scaffold has emerged as a promising area of medicinal chemistry research, with various derivatives demonstrating a broad spectrum of biological activities.

This guide presents a comprehensive benchmarking framework for evaluating the antiprotozoal efficacy of a novel derivative, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol (hereafter referred to as Compound X). We will outline a systematic approach to compare its performance against established antiprotozoal drugs: benznidazole for Trypanosoma cruzi, miltefosine for Leishmania donovani, and chloroquine for Plasmodium falciparum. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust template for the preclinical assessment of new chemical entities in this critical therapeutic area.

Scientific Rationale: A Multi-pronged Approach to Evaluation

A thorough evaluation of a potential antiprotozoal drug candidate necessitates a multi-tiered approach, beginning with in vitro screening to determine its intrinsic activity against the target parasites and its selectivity towards host cells. Promising candidates from in vitro studies should then be advanced to in vivo models to assess their efficacy in a physiological context. This progression ensures that resources are focused on compounds with the highest potential for clinical success.

Our benchmarking strategy is therefore divided into two main stages:

  • In Vitro Profiling: To determine the 50% inhibitory concentration (IC50) of Compound X against the epimastigote/promastigote or asexual blood stages of the selected protozoa and to assess its cytotoxicity against a mammalian cell line to calculate the Selectivity Index (SI).

  • In Vivo Efficacy Assessment: To evaluate the ability of Compound X to control parasite burden in established murine or hamster models of Chagas disease, visceral leishmaniasis, and malaria.

In Vitro Benchmarking: A Foundation for Efficacy Assessment

The initial phase of our evaluation focuses on quantifying the direct antiparasitic activity and host cell toxicity of Compound X. This is a critical step to establish a therapeutic window and justify further investigation.

Experimental Workflow: In Vitro Screening

in_vitro_workflow cluster_parasite Parasite Viability Assays cluster_cytotoxicity Mammalian Cytotoxicity Assay T_cruzi Trypanosoma cruzi (Epimastigotes) Assay Resazurin-Based Viability Assay T_cruzi->Assay L_donovani Leishmania donovani (Promastigotes) L_donovani->Assay P_falciparum Plasmodium falciparum (Asexual Stages) P_falciparum->Assay HepG2 HepG2 Cell Line (Human Hepatoma) HepG2->Assay Compound_X Compound X (Test Article) Compound_X->Assay Benchmark_Drugs Benchmark Drugs (Benznidazole, Miltefosine, Chloroquine) Benchmark_Drugs->Assay Data_Analysis IC50 & CC50 Determination Assay->Data_Analysis SI_Calculation Selectivity Index (SI) Calculation Data_Analysis->SI_Calculation in_vivo_workflow cluster_models Animal Models of Disease Chagas T. cruzi infected mice Treatment Compound X & Benchmark Drugs (Oral or IP administration) Chagas->Treatment Leishmaniasis L. donovani infected hamsters/mice Leishmaniasis->Treatment Malaria P. berghei infected mice Malaria->Treatment Efficacy_Assessment Efficacy Assessment Treatment->Efficacy_Assessment Parasitemia Parasitemia Monitoring (Blood smears/qPCR/Bioluminescence) Efficacy_Assessment->Parasitemia Organ_Burden Organ Parasite Burden (Spleen, Liver, Heart) Efficacy_Assessment->Organ_Burden Survival Survival Analysis Efficacy_Assessment->Survival

Caption: In Vivo Efficacy Assessment Workflow.

Detailed Experimental Protocols

1. Animal Models:

  • Chagas Disease: BALB/c mice are infected with trypomastigotes of a virulent T. cruzi strain.[1][2][3] Treatment is typically initiated during the acute phase of infection.

  • Visceral Leishmaniasis: Golden hamsters or BALB/c mice are infected intravenously or intracardially with L. donovani amastigotes.[4][5][6] Treatment usually starts after the establishment of infection in the spleen and liver.

  • Malaria: Swiss or ICR mice are infected with Plasmodium berghei, a rodent malaria parasite.[7][8][9] The standard 4-day suppressive test is a common model for evaluating antimalarial efficacy.

2. Drug Administration and Dosing:

Compound X and the benchmark drugs are formulated in a suitable vehicle and administered orally or intraperitoneally once or twice daily for a defined period (e.g., 5-20 days), depending on the model. A range of doses should be tested to determine the effective dose.

3. Efficacy Assessment:

  • Parasitemia: In Chagas and malaria models, parasitemia in peripheral blood is monitored regularly by microscopic examination of blood smears or by quantitative PCR.[2] In advanced models, bioluminescently tagged parasites can be used for real-time imaging of parasite load.[1][10]

  • Organ Parasite Burden: For visceral leishmaniasis, the parasite load in the spleen and liver is determined at the end of the experiment by microscopic counting of amastigotes in Giemsa-stained tissue imprints or by qPCR. For Chagas disease, parasite burden in the heart and skeletal muscle can be assessed.

  • Survival: In acute infection models, the survival rate of the treated animals is monitored daily.

Hypothetical Data Presentation
Treatment Group (Dose)T. cruzi Model (% Parasitemia Reduction)L. donovani Model (% Reduction in Spleen Parasite Burden)P. berghei Model (% Parasitemia Suppression)Survival Rate (%)
Vehicle Control 0000
Compound X (25 mg/kg) 85709080
Compound X (50 mg/kg) 9892>99100
Benznidazole (50 mg/kg) 95--100
Miltefosine (20 mg/kg) -88-100
Chloroquine (10 mg/kg) -->99100

Understanding the Mechanisms: A Glimpse into the Benchmark Drugs

A comprehensive benchmarking study also considers the mechanisms of action of the reference compounds, which can provide insights into potential targets for new drugs.

MoA cluster_benznidazole Benznidazole (vs. T. cruzi) cluster_miltefosine Miltefosine (vs. Leishmania) cluster_chloroquine Chloroquine (vs. Plasmodium) Benznidazole Benznidazole Nitroreductase-mediated activation in the parasite Reactive_Metabolites Reactive Nitroso and Hydroxylamine Metabolites Generation of radical species Benznidazole->Reactive_Metabolites Damage Cellular Damage DNA strand breaks Lipid peroxidation Protein modification Reactive_Metabolites->Damage Miltefosine Miltefosine Disruption of cell membrane and signaling pathways Membrane_Disruption Membrane Integrity Loss Interaction with phospholipids and sterols Miltefosine->Membrane_Disruption Apoptosis Apoptosis-like Cell Death Inhibition of protein kinase C Disruption of calcium homeostasis Membrane_Disruption->Apoptosis Chloroquine Chloroquine Accumulation in the parasite's food vacuole Heme_Polymerization Inhibition of Heme Polymerase Prevents detoxification of free heme Chloroquine->Heme_Polymerization Toxicity Heme-Mediated Toxicity Oxidative damage to membranes and proteins Heme_Polymerization->Toxicity

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol

This guide provides essential, step-by-step procedures for the proper and safe disposal of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol, a heterocyclic compound utilized in advanced pharmaceutical research and developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the proper and safe disposal of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol, a heterocyclic compound utilized in advanced pharmaceutical research and development. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The information herein is synthesized from established safety data for analogous chemical structures and overarching guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

I. Understanding the Hazard Profile: An Evidence-Based Approach

Key Inferred Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Given these potential hazards, all handling and disposal procedures must be conducted within a certified laboratory chemical fume hood.[3]

II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol is a multi-step process that begins with immediate safety precautions and culminates in the transfer of waste to a licensed disposal facility.

Before handling the chemical for disposal, it is imperative to be outfitted with the appropriate PPE. This includes, but is not limited to:

  • Nitrile gloves

  • Safety goggles with side shields or a face shield

  • A lab coat

  • Closed-toe shoes

Proper segregation of chemical waste is fundamental to laboratory safety.

  • Designated Waste Container: Collect all waste containing 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), in a dedicated, sealable, and compatible waste container.[3]

  • Container Material: The container should be constructed of a material that does not react with the chemical.

  • Labeling: Immediately upon adding waste to the container, affix a "Hazardous Waste" label. The label must clearly identify the contents, including the full chemical name and any known hazards.

  • Incompatible Materials: Store the waste container away from incompatible materials such as strong oxidizing agents.[3][4]

Laboratories that generate hazardous waste are required to have designated Satellite Accumulation Areas (SAAs).[5]

  • Location: The SAA should be at or near the point of generation and under the direct control of laboratory personnel.[6]

  • Container Management: Keep the waste container tightly sealed except when adding waste.[5] Do not fill containers beyond 90% capacity to allow for expansion.[7]

  • Inspections: Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[8]

The ultimate disposal of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol must be handled by a licensed chemical destruction plant.[9]

  • Arranging for Pickup: When the waste container is full or has been in storage for the maximum allowable time (typically up to 90 days, though regulations can vary by state), arrange for collection by a certified hazardous waste disposal company.[6]

  • Incineration: The preferred method of disposal for this type of organic compound is controlled incineration with flue gas scrubbing to neutralize harmful emissions.[9]

  • Do Not Discharge to Sewer: Under no circumstances should this chemical or its waste be discharged into the sewer system.[9]

III. Emergency Procedures: Preparedness is Key

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

Exposure Type Immediate Action
Inhalation Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][3]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][4]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

For spills, absorb the material with an inert substance and place it into a suitable disposal container.[10] Ensure the cleanup area is well-ventilated.

IV. Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol is governed by federal and state regulations.

  • Resource Conservation and Recovery Act (RCRA): The EPA, under RCRA, regulates hazardous waste from "cradle to grave." Laboratories are classified as generators of hazardous waste and must comply with specific regulations regarding waste classification, accumulation, and disposal.[11]

  • OSHA's Laboratory Standard: The Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[12] This plan must include procedures for the safe removal of contaminated waste.[12]

All laboratory personnel handling this compound must be trained on the facility's CHP and the specific hazards of the chemical.[13]

Disposal Decision Workflow

DisposalWorkflow 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol Disposal Workflow cluster_Preparation Preparation & Handling cluster_Collection Waste Collection cluster_Storage Interim Storage cluster_Disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in a Certified Chemical Fume Hood PPE->WorkArea Always CollectWaste Collect Waste in a Designated, Compatible Container WorkArea->CollectWaste During Experiment/Cleanup LabelWaste Label Container as 'Hazardous Waste' with Chemical Name CollectWaste->LabelWaste Immediately StoreInSAA Store in a Designated Satellite Accumulation Area (SAA) LabelWaste->StoreInSAA After Collection InspectWeekly Conduct Weekly Inspections of SAA StoreInSAA->InspectWeekly Routinely ArrangePickup Arrange for Pickup by a Licensed Waste Disposal Company InspectWeekly->ArrangePickup When Full or Time Limit Reached Incineration Controlled Incineration (Preferred Method) ArrangePickup->Incineration Professional Disposal

Caption: Decision workflow for the safe disposal of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol.

References

  • Echemi. (n.d.). ETHYL 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE-2-CARBOXYLATE DIHYDROCHLORIDE 0.5 HYDRATE Safety Data Sheets.
  • Echemi. (n.d.). 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE Safety Data Sheets.
  • Unknown. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 8-Hydroxyquinoline.
  • Sigma-Aldrich. (n.d.). 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine.
  • Unknown. (2025, December 26). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 2,5-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine Safety Data Sheet.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Padoley, K. V., Mudliar, S. N., & Pandey, R. A. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource technology, 99(10), 4029–4043.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • MCF Environmental Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol
Reactant of Route 2
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol
© Copyright 2026 BenchChem. All Rights Reserved.